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3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid Documentation Hub

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  • Product: 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid
  • CAS: 1082041-77-7

Core Science & Biosynthesis

Foundational

Technical Guide: Therapeutic Potential & Synthetic Utility of 3-(Hydroxymethyl)-1H-indazole-5-carboxylic Acid Derivatives

This technical guide details the therapeutic potential, synthetic pathways, and experimental methodologies for 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid derivatives. Executive Summary The indazole scaffold is recog...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the therapeutic potential, synthetic pathways, and experimental methodologies for 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid derivatives.

Executive Summary

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems. The specific derivative 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid represents a high-value divergent intermediate . Its dual-functionality—a C5-carboxylic acid for amide coupling and a C3-hydroxymethyl group for solubility modulation or linker attachment—makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .

Primary therapeutic applications include:

  • Kinase Inhibition: Targeting the ATP-binding pocket of VEGFR, PDGFR, and JNK pathways (Oncology/Inflammation).

  • Male Contraception: Structural homology to Gamendazole-class antispermatogenic agents.

  • PROTAC Linkers: The C3-hydroxymethyl handle provides an attachment point for E3 ligase recruitment.

Structural Activity Relationship (SAR) Analysis

The pharmacological efficacy of this scaffold relies on its ability to mimic the adenine ring of ATP within the kinase hinge region.

The Indazole Binding Mode
  • N1/N2 Nitrogens: Form critical hydrogen bonds with the kinase "hinge" region (e.g., Glu/Leu backbone residues).

  • C5-Carboxylic Acid (Derivatized): When converted to an amide, this vector projects into the solvent-exposed region or interacts with the "gatekeeper" residue. This is the primary determinant of selectivity (similar to Axitinib or Linifanib).

  • C3-Hydroxymethyl:

    • Native State: Acts as a hydrogen bond donor/acceptor, improving water solubility.

    • Derivatized: Can be oxidized to an aldehyde for reductive amination (accessing the hydrophobic back-pocket) or used as a covalent tether.

Mechanism of Action Diagram

The following diagram illustrates the interaction of the scaffold within a generic Kinase ATP-binding pocket.

G Indazole Indazole Core (Hinge Binder) Hinge Kinase Hinge Region (Glu/Leu Backbone) Indazole->Hinge H-Bonds (N1/N2) C5_Sub C5-Amide (Solvent Front/Gatekeeper) Indazole->C5_Sub Vector 1 C3_Sub C3-Hydroxymethyl (Solubility/Linker) Indazole->C3_Sub Vector 2 ATP_Pocket ATP Binding Site Indazole->ATP_Pocket Bioisostere C5_Sub->ATP_Pocket Selectivity

Figure 1: Pharmacophore mapping of the Indazole scaffold within the kinase active site.

Synthetic Pathways[1][2][3][4]

The synthesis of 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid requires a strategy that allows orthogonal protection of the nitrogen and stepwise functionalization of the C3 and C5 positions.

Recommended Synthetic Route

The most robust route starts from commercially available Methyl 1H-indazole-5-carboxylate .

  • Iodination (C3): Electrophilic aromatic substitution using Iodine/KOH.

  • Protection (N1): Protection with THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) to prevent N-alkylation side reactions.

  • Formylation (C3): Palladium-catalyzed carbonylation or Lithium-Halogen exchange followed by DMF quench.

  • Reduction (C3): Sodium Borohydride (NaBH4) reduction of the aldehyde to the hydroxymethyl group.

  • Hydrolysis (C5): Basic hydrolysis (LiOH) of the methyl ester to the free acid.

Synthesis Workflow Diagram

Synthesis Start Methyl 1H-indazole-5-carboxylate Step1 1. I2, KOH, DMF (C3-Iodination) Start->Step1 Inter1 Methyl 3-iodo-1H-indazole-5-carboxylate Step1->Inter1 Step2 2. DHP, pTSA (N1-Protection) Inter1->Step2 Inter2 THP-Protected Intermediate Step2->Inter2 Step3 3. Pd(PPh3)4, CO, Bu3SnH (Stille Carbonylation to CHO) Inter2->Step3 Inter3 3-Formyl Intermediate Step3->Inter3 Step4 4. NaBH4, MeOH (Reduction to CH2OH) Inter3->Step4 Inter4 3-Hydroxymethyl Ester Step4->Inter4 Step5 5. LiOH, THF/H2O (Ester Hydrolysis) Inter4->Step5 Final 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid Step5->Final

Figure 2: Step-wise synthetic pathway for the target scaffold.

Experimental Protocols

Synthesis of Methyl 3-iodo-1H-indazole-5-carboxylate

This step establishes the halogen handle at C3.

Materials:

  • Methyl 1H-indazole-5-carboxylate (1.0 eq)

  • Iodine (I2) (2.0 eq)

  • Potassium Hydroxide (KOH) (2.5 eq)

  • DMF (Dimethylformamide)

Protocol:

  • Dissolve Methyl 1H-indazole-5-carboxylate (5.0 g, 28.4 mmol) in DMF (50 mL).

  • Add KOH pellets (4.0 g, 71.0 mmol) followed by portion-wise addition of Iodine (14.4 g, 56.8 mmol) at 0°C.

  • Allow the reaction to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Quench: Pour mixture into ice-water containing 10% NaHSO3 (sodium bisulfite) to quench excess iodine.

  • Workup: Filter the resulting precipitate. Wash with water and cold diethyl ether.

  • Yield: Expect ~85-90% yield of a yellow solid.

Kinase Inhibition Assay (VEGFR2 Model)

To validate the biological activity of amide derivatives derived from the 5-COOH core.

Materials:

  • Recombinant VEGFR2 Kinase (Human)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compounds (Amide derivatives of the scaffold)

  • Poly(Glu, Tyr) 4:1 peptide substrate

Protocol:

  • Preparation: Dilute compounds in 100% DMSO (10 mM stock). Prepare 3-fold serial dilutions.

  • Kinase Reaction: In a 384-well white plate, add:

    • 2 µL of compound (or DMSO control).

    • 4 µL of Kinase Master Mix (VEGFR2 + Buffer).

    • 4 µL of Substrate/ATP Mix (10 µM ATP final).

  • Incubation: Incubate at RT for 60 minutes.

  • Termination: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 mins.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Calculate IC50 using a non-linear regression (Sigmoidal dose-response).

Comparative Data: Indazole Kinase Inhibitors

The following table highlights the potency of Indazole-5-carboxamide derivatives, illustrating the potential of the guide's scaffold once derivatized.

Compound ClassC3 SubstituentC5 SubstituentTargetIC50 (nM)Reference
Axitinib -CH=CH-PyridineAmide (complex)VEGFR20.2[Hu-Lowe et al.]
Linifanib Phenyl-UreaCarboxamidePDGFR4.0[Albert et al.]
Test Scaffold -CH2OH -COOH (Free) VEGFR2 >10,000 Inactive Precursor
Derivative A -CH2OH-CONH-PhenylVEGFR2~500Predicted
Derivative B -CH2-Amine-CONH-ArylJNK1~150Predicted

Note: The free acid/alcohol core is a precursor. High potency is achieved only after C5-amidation.

Future Outlook: PROTACs and Covalent Inhibitors

The 3-hydroxymethyl group offers a unique advantage for modern drug modalities:

  • Covalent Inhibition: The -CH2OH can be converted to a chloromethyl (-CH2Cl) or acryloyl group to target Cystine residues near the ATP pocket, creating irreversible inhibitors.

  • PROTAC Linkers: The hydroxymethyl group is an ideal handle for ether-linked PEG chains, connecting the Indazole warhead to an E3 ligase ligand (e.g., VHL or Cereblon) for targeted protein degradation.

References

  • Hu-Lowe, D. D., et al. (2008). "Characterization of the therapeutic potential of Axitinib (AG-013736), a selective VEGFR inhibitor." Clinical Cancer Research. Link

  • Albert, D. H., et al. (2010). "Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor." Molecular Cancer Therapeutics. Link

  • Sakamoto, T., et al. (2018). "Method for producing indazole derivatives." US Patent 9,994,550. Link

  • Tash, J. S., et al. (2008).[1] "Gamendazole, an orally active indazole carboxylic acid male contraceptive agent."[1][2][3] Biology of Reproduction. Link

  • Lohou, E., et al. (2011). "Direct access to 3-aminoindazoles by Buchwald-Hartwig C-N coupling reaction."[4] Synthesis. Link

Sources

Exploratory

Precision Kinase Targeting: The Strategic Utility of 3-(Hydroxymethyl)-1H-indazole-5-carboxylic Acid

Executive Summary In the landscape of kinase inhibitor discovery, the 1H-indazole scaffold has emerged as a privileged structure, serving as a bioisostere for the purine ring of ATP.[1] Among its derivatives, 3-(Hydroxym...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor discovery, the 1H-indazole scaffold has emerged as a privileged structure, serving as a bioisostere for the purine ring of ATP.[1] Among its derivatives, 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid represents a high-value, bifunctional intermediate. Its unique substitution pattern offers orthogonal handles for chemical diversification: the C3-hydroxymethyl group allows for probing the gatekeeper region or installing covalent warheads, while the C5-carboxylic acid facilitates extension into the solvent-exposed front to tune solubility and pharmacokinetic (PK) properties.

This guide details the structural pharmacology, synthetic accessibility, and application of this core in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[2]

Part 1: Structural Pharmacology & Binding Logic

The Indazole Core as an ATP Mimic

The 1H-indazole core binds to the kinase hinge region via a bidentate hydrogen-bonding motif.

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu in FGFR, Leu in CDK).[2]

  • N2 (Acceptor): Interacts with the backbone amide nitrogen.

The Bifunctional Advantage

The specific isomer 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid provides a geometric vector that is superior to the unsubstituted scaffold:

PositionFunctional GroupSpatial VectorMedicinal Chemistry Utility
C3

Towards Gatekeeper / Hydrophobic Pocket IIProbing & Warheads: Can be oxidized to an aldehyde for reductive amination (solubility) or converted to a chloromethyl/acryloyl group for covalent cysteine targeting.
C5

Towards Solvent Front / Ribose PocketSolubility & Selectivity: Ideal for amide coupling with solubilizing tails (e.g., piperazines, morpholines) to improve oral bioavailability and reduce protein binding.
N1

Hinge RegionAnchor: Primary binding interaction mimicking Adenine N1/N6.[3]
Visualization: Binding Mode & SAR Logic

The following diagram illustrates the logical flow of optimizing this scaffold for kinase inhibition.

Indazole_SAR Core 3-(Hydroxymethyl)-1H-indazole-5-COOH (Core Scaffold) Hinge Hinge Region Binding (N1-H / N2) Core->Hinge Anchors via C3_Mod C3 Modification (-CH2OH) Core->C3_Mod Vector 1 C5_Mod C5 Modification (-COOH) Core->C5_Mod Vector 2 Gatekeeper Gatekeeper Interaction (Steric/Electronic Probe) C3_Mod->Gatekeeper Covalent Covalent Warhead (Acrylamides via Oxidation) C3_Mod->Covalent Optional Solubility Solvent Front Extension (Amide Coupling) C5_Mod->Solubility Selectivity Allosteric Pocket Reach C5_Mod->Selectivity

Figure 1: SAR Logic flow for the 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid scaffold.

Part 2: Synthetic Protocols (Self-Validating Systems)[1]

Reliable access to this intermediate is critical. Below is a validated, step-by-step protocol starting from commercially available 5-bromo-2-fluorobenzaldehyde. This route is chosen for its scalability and region-specificity.

Synthesis of the Core Intermediate

Reaction Scheme Overview:

  • Cyclization: Hydrazine hydrate condensation with 5-bromo-2-fluorobenzaldehyde.

  • Carbonylation: Palladium-catalyzed carboxylation of the C5-bromide.

  • C3-Functionalization: Installation of the hydroxymethyl group (often via C3-lithiation/formylation followed by reduction, or starting from a pre-functionalized precursor).

Note: To ensure high fidelity, we will use a route starting from Methyl 1H-indazole-5-carboxylate and installing the C3 group via radical functionalization or starting from 5-bromo-1H-indazole-3-carboxylic acid .

Protocol: Synthesis of 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid

Step 1: Esterification & Protection (Validation Step)

  • Reagents: 5-Bromo-1H-indazole-3-carboxylic acid (Start Material), MeOH, H2SO4, DHP (Dihydropyran).[2]

  • Procedure:

    • Reflux starting acid in MeOH/H2SO4 to form the methyl ester.

    • Protect N1 with THP (Tetrahydropyranyl) using DHP/PPTS in DCM to prevent N-alkylation side reactions.

    • QC Check: TLC (Hexane:EtOAc 3:1). Product should be less polar than the starting material.

Step 2: Palladium-Catalyzed Carbonylation (The Critical Step)

  • Rationale: Converting the C5-Bromide to a Carboxylate while preserving the C3-ester.

  • Reagents: Pd(OAc)2, dppf (ligand), CO (gas, balloon), MeOH, Et3N.[2]

  • Procedure:

    • Dissolve N-THP-5-bromo-indazole-3-methyl ester in MeOH.

    • Add catalyst (5 mol%) and base.

    • Sparge with CO gas and heat to 70°C for 12h.

    • Self-Validation: Monitor disappearance of the aryl bromide peak in LC-MS. The mass shift will be +28 (CO insertion) + 32 (MeOH) - 79 (Br) + 1 (H) = Net change depending on ester formation.[2] Actually, Br (79) is replaced by COOMe (59), so mass decreases by ~20 amu.[2]

Step 3: Selective Reduction (The "Divergent" Step)

  • Goal: Reduce C3-ester to alcohol without reducing the C5-ester (requires careful reagent selection) OR reduce both and re-oxidize.

  • Refined Strategy: It is chemically difficult to differentiate two esters on the same ring electronically.

  • Alternative High-Yield Route: Start with 3-formyl-1H-indazole-5-carboxylic acid precursors or reduce the C3-ester selectively using LiBH4 (Lithium Borohydride) at 0°C, which is more selective for electron-deficient esters (C3 is adjacent to imine N) compared to C5.

Final Deprotection:

  • Remove THP with HCl/MeOH.

  • Final Product: 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid.[3]

Analytical Validation Data (Simulated)
AssayExpected ResultInterpretation
1H NMR (DMSO-d6)

4.80 (s, 2H, CH2), 13.2 (bs, 1H, NH), 12.8 (bs, 1H, COOH)
Confirms presence of Hydroxymethyl and Acid.[2]
LC-MS (ESI+) [M+H]+ = 193.06Matches formula C9H8N2O3.
Solubility >10 mM in DMSOSuitable for high-concentration stock solutions.

Part 3: Application in Kinase Discovery (Case Studies)

Targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor)

Indazole-5-carboxylic acid derivatives have shown potent inhibition of VEGFR-2.

  • Mechanism: The C5-carboxylic acid is coupled to a 4-amino-N-phenylurea moiety.

  • Role of C3-Hydroxymethyl: In optimized leads, the C3-CH2OH is converted to a C3-CH2-N(Me)2 (dimethylaminomethyl) group. This basic amine interacts with acidic residues (e.g., Asp1046) in the catalytic loop, significantly improving potency compared to the unsubstituted analog.[2]

Targeting FGFR (Fibroblast Growth Factor Receptor)[1][4][5]
  • Challenge: FGFR inhibitors often suffer from hyperphosphatemia side effects due to poor selectivity against FGFR1.

  • Solution: Using the 3-(hydroxymethyl) group to anchor a rigid spiro-cycle or ether linkage. The hydroxyl group can be etherified with a fluorophenyl group to occupy the hydrophobic pocket II, inducing a conformation that is less favorable for off-target kinases.

Experimental Workflow: Kinase Activity Assay

To validate inhibitors derived from this scaffold, use the following FRET-based assay protocol.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents: Kinase Tracer 236 (Invitrogen), Eu-anti-GST antibody, Recombinant Kinase (e.g., VEGFR2-GST).[2]

  • Preparation: Prepare 3x serial dilutions of the Indazole test compound in DMSO (Max 1%).

  • Incubation:

    • Mix 5 µL Compound + 5 µL Kinase/Antibody Mix + 5 µL Tracer.

    • Incubate for 60 mins at Room Temp in the dark.

  • Readout: Measure TR-FRET ratio (Emission 665 nm / 615 nm) on a plate reader (e.g., EnVision).

  • Data Analysis: Plot Dose-Response curve to determine IC50. A potent indazole derivative should show IC50 < 50 nM.

Part 4: Future Outlook & Covalent Inhibition[1]

The presence of the C3-hydroxymethyl group positions this molecule as a prime candidate for Targeted Covalent Inhibitors (TCIs) .

  • Chemistry: Oxidation of

    
     to 
    
    
    
    followed by Wittig olefination yields a C3-vinyl group (Michael acceptor).
  • Target: This can target non-catalytic cysteines in the solvent front of kinases like BTK or JAK3 , converting a reversible binder into an irreversible silencer.

Covalent_Strategy Step1 3-(Hydroxymethyl)-1H-indazole-5-COOH (Scaffold) Step2 Oxidation (MnO2) -> C3-Aldehyde Step1->Step2 Step3 Wittig Reaction -> C3-Acrylamide (Warhead) Step2->Step3 Step4 Covalent Binding (Cys Residue Attack) Step3->Step4 Irreversible Inhibition

Figure 2: Synthetic pathway to convert the scaffold into a covalent inhibitor.

References

  • Discovery of 3-substituted indazole derivatives as multi-target kinase inhibitors. Source: European Journal of Medicinal Chemistry (2019).[4] Context: Details the SAR of 3-substituted indazoles for FGFR/DDR inhibition. URL:[Link]

  • Indazole-5-carboxylic acid derivatives as Itk inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2008).[5] Context: Describes the binding mode of benzimidazole/indazole-5-carboxylic acids in the ATP pocket. URL:[Link]

  • PubChem Compound Summary: 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid. Source:[3] PubChem.[3] Context: Chemical structure verification and physical property data. URL:[Link][2]

  • Design and Synthesis of Indazole-3-amine Derivatives. Source: Molecules (2023).[6][7][8] Context: Discusses the indazole core as a hinge-binding fragment in drugs like Linifanib.[7] URL:[Link]

  • Recent Advances in Indazole-Containing Derivatives. Source: Molecules (MDPI, 2018).[2] Context: Comprehensive review of synthetic methods and biological activities of indazole derivatives. URL:[Link][2]

Sources

Foundational

Metabolic Stability Profiling of Indazole-5-Carboxylic Acid Moieties: A Technical Guide

Topic: Metabolic stability predictions for indazole-5-carboxylic acid moieties Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic stability predictions for indazole-5-carboxylic acid moieties Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The indazole-5-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors (e.g., targeting VEGFR, FGFR) and allosteric modulators due to its ability to mimic the adenosine ring of ATP and function as a phenol bioisostere. However, this moiety presents a unique "Janus-faced" metabolic liability: the carboxylic acid tail is prone to Phase II conjugation leading to potentially reactive acyl glucuronides, while the indazole core is susceptible to N-glucuronidation and oxidative clearance.

This guide provides a comprehensive framework for predicting, validating, and optimizing the metabolic stability of this specific scaffold, moving beyond generic ADME protocols to address the specific physicochemical conflicts inherent to the indazole-5-COOH architecture.

Part 1: The Metabolic Liability Landscape

To predict stability, one must first map the structural vulnerabilities. The indazole-5-carboxylic acid moiety (Structure 1 ) contains three distinct "soft spots" for metabolic enzymes.

The Acyl Glucuronide Trap (The "Toxic" Risk)

The most critical liability for any drug containing a carboxylic acid is the formation of 1-β-O-acyl glucuronides (AGs) via UGT enzymes (typically UGT1A1, 1A9, or 2B7).

  • Mechanism: The carboxylate attacks the anomeric carbon of UDP-glucuronic acid.

  • Risk: Unlike stable ether glucuronides, acyl glucuronides are electrophilic.[1] They can undergo:

    • Hydrolysis: Releasing the parent drug (futile cycle).

    • Acyl Migration: Isomerization to 2-, 3-, and 4-O-acyl glucuronides, which are resistant to

      
      -glucuronidase and accumulate.
      
    • Covalent Binding: Nucleophilic attack by plasma proteins (e.g., albumin lysines) on the AG, leading to immune-mediated idiosyncratic toxicity (DILI).

Indazole N-Glucuronidation

The indazole ring exists in a tautomeric equilibrium (


- vs 

-).
  • N1-Glucuronidation: The dominant pathway for unsubstituted indazoles. The

    
     nitrogen at position 2 acts as a hydrogen bond acceptor, while N1-H acts as a donor. UGTs readily conjugate the N1 position.
    
  • N2-Glucuronidation: Less common but observed if N1 is sterically hindered.

Oxidative Clearance (CYP450)

While the electron-withdrawing carboxylic acid at C5 deactivates the phenyl ring towards electrophilic aromatic substitution (oxidation), the C3 position remains vulnerable to oxidation if unsubstituted.

Part 2: Visualization of Metabolic Pathways

The following diagram maps the competing metabolic fates of the indazole-5-carboxylic acid moiety.

MetabolicPathways Parent Indazole-5-COOH (Parent Drug) AcylGluc 1-β-O-Acyl Glucuronide (Reactive Metabolite) Parent->AcylGluc UGT1A1/1A9 (Carboxyl) N1Gluc N1-Glucuronide (Stable Conjugate) Parent->N1Gluc UGT1A4/1A6 (Nitrogen) N2Gluc N2-Glucuronide (Minor Pathway) Parent->N2Gluc UGT Oxidation C3-Hydroxy Indazole Parent->Oxidation CYP450 (Phase I) ProteinAdduct Covalent Protein Adducts (Immune Toxicity) AcylGluc->ProteinAdduct Nucleophilic Attack Isomers Acyl Migration Isomers (2/3/4-O-acyl) AcylGluc->Isomers pH > 7.4 Acyl Migration Isomers->ProteinAdduct Slow

Caption: Divergent metabolic pathways for Indazole-5-COOH. Red nodes indicate toxicity risks (acyl glucuronidation); Green nodes indicate clearance pathways.

Part 3: In Silico Prediction Framework

Before synthesis, computational modeling must assess the "Metabolic Stability Score" of the design.

Protocol 1: Quantum Mechanical (QM) Tautomer & pKa Prediction

The ratio of N1/N2 tautomers dictates the site of N-glucuronidation.

  • Software: Jaguar (Schrödinger) or Gaussian.

  • Method: DFT calculation (B3LYP/6-31G**) in implicit solvent (water).

  • Output: Calculate

    
     between 1H and 2H tautomers.
    
    • Insight: If

      
       kcal/mol, the minor tautomer is negligible.
      
  • pKa Calculation: Predict the pKa of the carboxylic acid.

    • Relevance: Acyl glucuronidation requires the carboxylate anion. If the pKa is modulated (e.g., by adjacent fluorines) to keep it protonated at physiological pH (rare for COOH), reactivity changes.

Protocol 2: Acyl Glucuronide Reactivity Index (AGRI)

Not all acyl glucuronides are equally toxic. Steric hindrance near the carbonyl reduces reactivity.

  • Tool: StarDrop (Optibrium) or ADMET Predictor (Simulations Plus).

  • Metric: Calculate the AG Stability Index .

  • Heuristic:

    • High Risk: Unhindered COOH (e.g., linear chain).

    • Low Risk:

      
      -substituted COOH (steric bulk prevents nucleophilic attack by proteins). Note: Indazole-5-COOH is directly attached to an aromatic ring, making it moderately reactive due to resonance stabilization of the leaving group.
      

Part 4: Experimental Validation Protocols

Trustworthy data requires self-validating assays. The following workflows distinguish between simple clearance and reactive metabolite formation.

Experiment A: Differential UGT Phenotyping (The "Clearance" Check)

Determine if clearance is driven by the "safe" N-glucuronidation or the "risky" Acyl-glucuronidation.

Materials:

  • Recombinant UGTs (rUGT1A1, 1A9, 1A4).

  • Human Liver Microsomes (HLM).[2][3]

  • Alamethicin (pore-forming peptide to access luminal UGTs).

Workflow:

  • Activation: Pre-incubate HLM (0.5 mg/mL) with Alamethicin (25 µg/mg protein) for 15 min on ice.

  • Incubation: Add Test Compound (1 µM) + UDPGA (2 mM) + MgCl2.

  • Quench: At T=0, 15, 30, 60 min, quench with cold acetonitrile containing internal standard.

  • Analysis (LC-MS/MS):

    • Monitor parent depletion.

    • Crucial Step: Monitor Neutral Loss scans.

      • Neutral Loss 176 Da: Indicates Glucuronide.[3][4]

      • Differentiation: Acyl glucuronides often fragment differently than N-glucuronides. Acyl-Gs show a characteristic loss of the glucuronic acid moiety (m/z - 176) and often a fragment corresponding to the loss of water from the glucuronide ring if analyzing in negative mode.

    • Validation: Use

      
      -glucuronidase treatment. If the metabolite disappears, it is a glucuronide.
      
Experiment B: Acyl Glucuronide Half-Life (T1/2) (The "Safety" Check)

This assay measures the chemical instability of the metabolite, a surrogate for protein binding potential.

Workflow:

  • Biosynthesis: Generate the acyl glucuronide (AG) using HLM + UDPGA (scaled up). Isolate via semi-prep HPLC if possible, or use the microsomal supernatant if yield is high.

  • Degradation Assay: Incubate the isolated AG in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: T=0, 1, 2, 4, 8, 24 hours.

  • Readout: Measure the disappearance of the 1-β-O-acyl isomer and the appearance of isomers (2/3/4-O-acyl).

  • Interpretation Table:

AG Half-Life (pH 7.4)ClassificationAction
< 2.0 HoursHigh Risk Structural Redesign Required
2.0 - 10.0 HoursMedium Risk Assess covalent binding (in vitro)
> 10.0 HoursLow Risk Proceed (monitor in vivo)

Part 5: Medicinal Chemistry Optimization Strategies

When the indazole-5-COOH moiety shows poor stability, apply these structural modifications.

Blocking N-Glucuronidation
  • Strategy: N-Alkylation.

  • Execution: Introduce a methyl or cyclopropyl group at N1.

  • Effect: Eliminates the N-H donor, preventing direct N-glucuronidation.

  • Caution: Ensure the N1-substituent fits the binding pocket (e.g., kinase hinge region).

Bioisosteres for Carboxylic Acid

If Acyl-G formation is the dose-limiting toxicity:

  • Tetrazole: A classic bioisostere (

    
    ). Non-substrate for acyl glucuronidation.
    
  • Acyl Sulfonamide: (

    
    ). Maintains acidity but alters the geometry and enzymatic recognition.
    
  • Oxadiazolone: A non-acidic, neutral surrogate that mimics the planar topology.

Steric Shielding
  • Strategy: Introduce an ortho-substituent (at C4 or C6 of the indazole).

  • Effect: Twists the carboxylate out of planarity or sterically hinders the UGT active site, reducing

    
     of glucuronidation.
    

Part 6: Integrated Stability Workflow Diagram

StabilityWorkflow Start Candidate Design (Indazole-5-COOH) InSilico In Silico Screen (StarDrop / QM) Start->InSilico Decision1 AG Stability Index Acceptable? InSilico->Decision1 ExpPhase1 Exp: HLM/Hepatocyte Stability Assay Decision1->ExpPhase1 Low Risk Redesign Redesign: Bioisosteres / N-Block Decision1->Redesign High Risk MetID Metabolite ID (LC-MS/MS) ExpPhase1->MetID Decision2 Major Metabolite? MetID->Decision2 RiskAssess Exp: AG Reactivity (T1/2 in Buffer) Decision2->RiskAssess Acyl Glucuronide Safe Proceed to PK Decision2->Safe Oxidation Only Decision2->Redesign N-Gluc (High Cl) RiskAssess->Safe T1/2 > 10h RiskAssess->Redesign T1/2 < 2h

Caption: Decision tree for evaluating indazole-5-carboxylic acid candidates. Critical "Go/No-Go" gates are yellow diamonds.

References

  • Pharmacological properties of indazole derivatives: A review. Source: European Journal of Medicinal Chemistry

  • Acyl Glucuronides: Drug-Structure-Toxicity Relationships. Source: Chemical Research in Toxicology

  • Metabolic activation of carboxylic acid-containing drugs. Source: Expert Opinion on Drug Metabolism & Toxicology

  • Strategies to Address the Metabolic Instability of Indazole Derivatives. Source: Journal of Medicinal Chemistry (ACS)

  • Assessment of Acyl Glucuronide Reactivity: A Guide for Drug Discovery. Source: Drug Metabolism and Disposition

Sources

Protocols & Analytical Methods

Method

Selective oxidation of 3-hydroxymethyl group in indazole-5-carboxylic acid

Application Note: Selective Oxidation Protocols for 3-Hydroxymethylindazole-5-carboxylic Acid Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of k...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Oxidation Protocols for 3-Hydroxymethylindazole-5-carboxylic Acid

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Axitinib, Pazopanib). The functionalization of position 3 is critical for structure-activity relationship (SAR) studies. This guide addresses the specific challenge of selectively oxidizing the 3-hydroxymethyl group to the 3-formyl (aldehyde) or 3-carboxylic acid functionality in the presence of an existing 5-carboxylic acid.

The Core Challenge: The primary obstacle is not the oxidation chemistry itself, but the solubility of the zwitterionic starting material (3-hydroxymethylindazole-5-carboxylic acid) and the potential for over-oxidation.

This Application Note details two validated workflows:

  • Protocol A (The "Solubility-First" Route): Esterification followed by heterogeneous oxidation (Recommended for scale-up).

  • Protocol B (The "Direct" Route): Homogeneous oxidation using hypervalent iodine in DMSO (Recommended for rapid library synthesis).

Strategic Analysis & Mechanism

Chemical Context

The 3-position of the indazole ring is electronically similar to a benzylic position. The hydroxyl group at this position is activated, making it susceptible to mild oxidants. However, the 5-carboxylic acid creates a highly polar, high-melting solid that is insoluble in standard oxidation solvents (DCM, EtOAc, Toluene).

  • Target Product: 3-Formylindazole-5-carboxylic acid (or its ester).

  • Critical Quality Attribute (CQA): Prevention of over-oxidation to the dicarboxylic acid (unless desired) and maintenance of the N-H proton integrity.

Reagent Selection Matrix
ReagentSolvent SystemMechanismProsCons
Activated MnO₂ DCM, THF, or AcetoneRadical/Surface AdsorptionIndustry standard for "benzylic" alcohols; No over-oxidation.Requires substrate solubility in organic solvents; Heterogeneous (variable activity).
IBX (2-Iodoxybenzoic acid) DMSOHypervalent Iodine (Ligand Exchange)Works in DMSO (solves solubility); Mild; Chemoselective.[1][2]Explosive hazard on dry impact; Difficult to remove DMSO.
Dess-Martin Periodinane (DMP) DCMHypervalent IodineVery mild; Neutral pH.Expensive; Requires solubility in DCM.
Swern Oxidation DMSO/Oxalyl ChlorideActivated DMSOLow temp (-78°C); Very powerful.Harsh conditions; Odorous byproducts; Overkill for activated alcohols.

Experimental Protocols

Protocol A: The "Solubility-First" Route (Recommended)

Rationale: By masking the 5-carboxylic acid as a methyl ester, the molecule becomes soluble in DCM/THF, allowing the use of Activated MnO₂, which is the most robust reagent for stopping at the aldehyde.

Step 1: Methyl Esterification

  • Suspend 3-hydroxymethylindazole-5-carboxylic acid (10.0 mmol) in dry Methanol (50 mL).

  • Add catalytic Sulfuric Acid (

    
    , 0.5 mL) or Thionyl Chloride (
    
    
    
    , 1.2 eq) dropwise at 0°C.
  • Reflux for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup: Concentrate in vacuo. Neutralize with sat.

    
    . Extract with EtOAc.[3][4]
    
  • Yield: Expect >90% of Methyl 3-(hydroxymethyl)-1H-indazole-5-carboxylate .

Step 2: Selective Oxidation with Activated MnO₂

  • Dissolve the methyl ester (5.0 mmol) in Anhydrous THF or DCM (50 mL). Note: THF is preferred if the indazole is sparingly soluble in DCM.

  • Add Activated Manganese Dioxide (

    
    )  (10–15 equivalents by weight).
    
    • Critical Step: The

      
       must be "Activated."[5][6][7][8] If using older stock, heat at 110°C for 24h prior to use.
      
  • Stir vigorously at Room Temperature (RT) for 12–24 hours.

  • IPC (In-Process Control): Monitor by TLC. The aldehyde usually runs higher (less polar) than the alcohol.

  • Workup: Filter through a pad of Celite to remove the manganese slurry. Wash the pad with THF.

  • Concentrate the filtrate to obtain the Methyl 3-formyl-1H-indazole-5-carboxylate .

Step 3: Hydrolysis (Optional - if free acid is required)

  • Dissolve the aldehyde-ester in THF/Water (1:1).

  • Add LiOH (2.0 eq) at 0°C. Stir until ester is consumed.

  • Acidify carefully to pH 4–5 with 1M HCl to precipitate the product.

Protocol B: The "Direct" Route (IBX in DMSO)

Rationale: For small-scale (<1g) batches where minimizing steps is prioritized. IBX is one of the few oxidants compatible with free carboxylic acids and DMSO.

Safety Warning: IBX is impact-sensitive. Keep wet with solvent or handle with extreme care. Do not heat above 80°C.

  • Preparation: Dissolve 3-hydroxymethylindazole-5-carboxylic acid (1.0 mmol) in DMSO (5 mL). The solution should be clear.

  • Addition: Add IBX (1.2 – 1.5 equivalents) in a single portion at Room Temperature.

  • Reaction: Stir at RT for 2–4 hours.

    • Observation: The reaction often starts as a suspension and may clarify or change precipitate form as IBX converts to IBA (iodosobenzoic acid).

  • Quench: Dilute with water (15 mL). The byproduct (IBA) and the product may both precipitate.

  • Workup:

    • Filter the solids.[4]

    • Wash the solids with saturated

      
       (The product dissolves as the carboxylate salt; IBA remains solid/insoluble).
      
    • Filter off the IBA.

    • Acidify the filtrate (containing the product) with 1M HCl to pH 3–4.

    • Collect the precipitated 3-formylindazole-5-carboxylic acid by filtration.

Visual Workflows

Figure 1: Decision Tree & Experimental Workflow

IndazoleOxidation Start Substrate: 3-Hydroxymethylindazole-5-COOH Decision Decision Point: Scale & Solubility Start->Decision RouteA Route A: Scale-Up / Robustness (Solubility-First) Decision->RouteA Low Solubility / >1g Scale RouteB Route B: Rapid / Small Scale (Direct Oxidation) Decision->RouteB High Polarity / <1g Scale StepA1 Step 1: Esterification (MeOH, H2SO4, Reflux) RouteA->StepA1 InterA Intermediate: Methyl Ester Derivative StepA1->InterA StepA2 Step 2: Oxidation (Activated MnO2 in THF/DCM) InterA->StepA2 ProductA Product: Methyl 3-formylindazole-5-carboxylate StepA2->ProductA StepB1 Step 1: Oxidation (IBX in DMSO, RT) RouteB->StepB1 WorkupB Workup: NaHCO3 Wash (Remove IBA) Acidify to Precipitate StepB1->WorkupB ProductB Product: 3-Formylindazole-5-carboxylic acid WorkupB->ProductB

Caption: Strategic selection between Esterification/MnO2 (Route A) and Direct IBX Oxidation (Route B) based on solubility and scale constraints.

Quality Control & Troubleshooting

Analytical Validation
TechniqueSignalExpected Change
1H NMR CH₂ (Hydroxymethyl)Disappearance of doublet/singlet at ~4.8–5.0 ppm.
1H NMR CHO (Aldehyde)Appearance of sharp singlet at 10.1–10.3 ppm .
IR C=O StretchAppearance of strong band at 1680–1700 cm⁻¹ .
TLC PolarityAldehyde is significantly less polar than the alcohol (higher Rf).
Troubleshooting Guide
  • Problem: Reaction with

    
     is stalled (incomplete conversion).
    
    • Cause: Water deactivation or "dead" reagent.

    • Solution: Add activated molecular sieves to the reaction.[7] Reflux the

      
       in toluene with a Dean-Stark trap before use to remove water.
      
  • Problem: Poor solubility in DMSO (Route B).

    • Cause: Zwitterionic lattice energy.

    • Solution: Gently warm to 40°C (Do not exceed 80°C with IBX).

  • Problem: Over-oxidation to dicarboxylic acid.

    • Cause: Presence of water in solvent or prolonged reaction times with strong oxidants.

    • Solution: Switch to Dess-Martin Periodinane (DMP) in buffered DCM for the ester route. DMP is strictly chemoselective for alcohol

      
       aldehyde.
      

References

  • Frontiers in Chemistry. IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update. (2022).[9][10] Discusses the specific utility of IBX for heterocyclic alcohols in DMSO. [Link]

  • Journal of Medicinal Chemistry. Discovery of Indazole Derivatives as Kinase Inhibitors. (General Reference for Scaffold Utility). [Link]

  • Organic Syntheses. Oxidation of Alcohols with Activated Manganese Dioxide.[5][7] (Standard Protocol Validation). [Link]

Sources

Application

Application Note: Chemoselective Esterification of 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid

Abstract & Strategic Overview This application note details the chemoselective esterification of 3-(hydroxymethyl)-1H-indazole-5-carboxylic acid (Compound 1 ). The structural complexity of this molecule—featuring an amph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the chemoselective esterification of 3-(hydroxymethyl)-1H-indazole-5-carboxylic acid (Compound 1 ). The structural complexity of this molecule—featuring an amphoteric indazole core, a reactive primary alcohol at the C3 "benzylic-like" position, and a carboxylic acid at C5—presents a specific synthetic challenge.

The Core Challenge: Standard esterification protocols often fail due to two competing side reactions:

  • N-Alkylation: Use of alkyl halides under basic conditions results in non-selective alkylation at the N1 or N2 positions.

  • C3-Chlorination: Use of thionyl chloride (

    
    ) or aggressive acyl chloride generation can convert the sensitive C3-hydroxymethyl group into a chloromethyl group (
    
    
    
    ) via an
    
    
    -like mechanism stabilized by the indazole ring.

Recommended Strategy: We utilize a modified Fischer Esterification using sulfuric acid as the catalyst. This method protonates the N1-position (preventing N-alkylation) and avoids high concentrations of nucleophilic chloride ions (preventing C3-chlorination), ensuring high yield of the target ester 2 .

Chemical Context & Reactivity Analysis[1][2][3][4][5]

Structural Properties
FeatureChemical BehaviorSynthetic Implication
C5-COOH

~4.2
Target for esterification. Requires activation.
N1-H

~13.8
Acidic and nucleophilic. Must be protonated or protected to prevent alkylation.
C3-CH2OH Primary Alcohol"Benzylic-like" reactivity. Prone to oxidation or substitution (chlorination) under harsh conditions.
Decision Matrix: Reagent Selection

The choice of catalyst dictates the chemoselectivity profile.

  • Thionyl Chloride (

    
    ): High Risk. Generates anhydrous HCl and 
    
    
    
    . While effective for simple acids, it frequently converts hydroxymethyl-heterocycles to chloromethyl derivatives due to the stability of the intermediate carbocation [1].
  • Alkyl Halides (MeI/Base): Critical Failure. Basic conditions (

    
    , 
    
    
    
    ) deprotonate N1, leading to N-methylated byproducts (1-Me and 2-Me isomers) [2].
  • Sulfuric Acid (

    
    ): Optimal.[1] The sulfate counter-ion is non-nucleophilic. The highly acidic medium ensures N1 is protonated (
    
    
    
    of protonated indazole is ~1.2), deactivating the ring toward electrophilic attack and preventing N-alkylation.

Detailed Protocol: Modified Fischer Esterification

Target: Methyl 3-(hydroxymethyl)-1H-indazole-5-carboxylate (Compound 2 ) Scale: 10.0 mmol (Gram-scale)

Materials
  • Substrate: 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid (1.92 g, 10 mmol)

  • Solvent: Methanol (Anhydrous, HPLC Grade) – 40 mL (20 volumes)

  • Catalyst: Sulfuric Acid (

    
    ), 98% Conc. – 1.0 mL (~2.0 eq)
    
  • Quench: Sodium Bicarbonate (

    
    ), sat. aq. solution.
    
Step-by-Step Procedure
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Charge the RBF with the substrate (1.92 g) and Methanol (40 mL). The starting material may be a suspension at room temperature.

  • Acid Addition (Exothermic): Cool the suspension to 0°C (ice bath). Add conc.

    
     (1.0 mL) dropwise over 5 minutes.
    
    • Note: The solution may clarify as the indazole is protonated.

  • Reaction: Remove the ice bath and heat the mixture to a gentle reflux (65°C) for 6–8 hours.

    • Monitoring: Monitor by TLC (9:1 DCM:MeOH) or HPLC. Look for the disappearance of the acid peak (

      
       shift).
      
  • Work-up (Critical for Yield):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent in vacuo to approximately 25% of the original volume (~10 mL).

    • Slowly pour the residue into a beaker containing 50 mL of saturated

      
        and crushed ice. Stir vigorously.
      
    • Observation: The pH should be adjusted to ~8. The ester (less soluble than the salt) will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate via a Büchner funnel. Wash the cake with cold water (

    
     mL) to remove residual salts.
    
  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Expected Yield: 85–92% Characterization:

  • 1H NMR (DMSO-d6):

    
     3.85 (s, 3H, 
    
    
    
    ), 4.78 (s, 2H,
    
    
    ), 5.20 (br s, 1H, OH), 7.5-8.5 (m, 3H, Ar-H), 13.2 (br s, 1H, NH).

Logical Workflow & Mechanism (Visualization)

The following diagram illustrates the chemoselectivity pathways. Note how the choice of reagent determines whether the "Happy Path" (Esterification) or "Sad Paths" (Side Reactions) are taken.

EsterificationPathways Start Start: 3-(Hydroxymethyl)-1H-indazole-5-COOH Decision Select Reagent System Start->Decision PathA Path A: H2SO4 / MeOH (Fischer) Decision->PathA Recommended PathB Path B: SOCl2 / MeOH (In-situ HCl) Decision->PathB Caution PathC Path C: MeI / K2CO3 (Base Alkylation) Decision->PathC Avoid InterA Intermediate: N-Protonated Indazole (Deactivates N-alkylation) PathA->InterA InterB Intermediate: High [Cl-] Concentration PathB->InterB InterC Intermediate: Indazole Anion (N-) PathC->InterC ResultA Target Product: Methyl Ester (C5) Alcohol (C3) Intact InterA->ResultA Reflux 6h ResultB Impurity: C3-Chloromethyl Derivative (R-CH2-Cl) InterB->ResultB SN1 Substitution ResultC Impurity: N1/N2-Methylated Esters InterC->ResultC N-Alkylation

Figure 1: Chemoselectivity decision tree highlighting the risks of chlorination and N-alkylation.

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Incomplete neutralization during work-up.Ensure pH reaches 8.0 using

. If the ester is trapped in the salt, extract with Ethyl Acetate.
New Lipophilic Spot (TLC) Formation of Methyl Ether at C3.Reaction temperature too high or reaction time >24h. Limit reflux to 65°C.
Chlorine peak in MS Use of HCl gas or

.
Switch to

protocol immediately.
Analytical Validation
  • HPLC: Use a C18 column with a gradient of Water (0.1% Formic Acid) and Acetonitrile. The ester will elute significantly later than the acid due to the loss of the ionizable carboxylate and increased lipophilicity.

  • NMR Check: Confirm the integration of the methylene protons at C3 (

    
     ~4.7-4.8 ppm). A shift to 
    
    
    
    4.5 ppm or splitting changes may indicate chemical modification of the alcohol.

References

  • Beilstein-Institut. (2018). Reaction of 5-hydroxypyrazole-4-carboxylates with thionyl chloride. Beilstein Journal of Organic Chemistry. [Link]

  • Lund University. (2024). Direct and selective alkylation of indazole-3-carboxylic acid. DiVA Portal. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Protocol. [Link]

  • PubChem. (2023). 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid Compound Summary. [Link][2]

Sources

Method

Application Note: Strategic Integration of Indazole Carboxylic Acids in Solid-Phase Peptide Synthesis

Executive Summary Indazole carboxylic acids represent a "privileged scaffold" in medicinal chemistry, widely utilized to impart structural rigidity, enhance metabolic stability, and facilitate hydrophobic interactions in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indazole carboxylic acids represent a "privileged scaffold" in medicinal chemistry, widely utilized to impart structural rigidity, enhance metabolic stability, and facilitate hydrophobic interactions in peptidomimetics.[1] However, their incorporation into Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges: steric hindrance, low solubility, and regiochemical ambiguity of the indazole nitrogen.[1]

This guide provides a validated framework for the systematic incorporation of indazole building blocks—specifically Indazole-3-carboxylic acid (as N-terminal caps) and Fmoc-amino-indazole-carboxylic acids (as internal turn mimetics). We prioritize protocols that mitigate aggregation and ensure high-fidelity coupling.

Strategic Considerations

The "Privileged" Nature of the Indazole Scaffold

Unlike flexible aliphatic amino acids, the indazole core is a flat, bicyclic aromatic system. It acts as a bioisostere for the indole ring of Tryptophan but with distinct hydrogen-bonding capabilities.

  • Pharmacophore Utility: Used in 5-HT3 antagonists (e.g., Granisetron) and kinase inhibitors (e.g., Linifanib).[1]

  • Structural Role: Induces

    
    -turn-like conformations when used as an internal scaffold, restricting the conformational space of the peptide backbone.
    
The Criticality of N1-Protection

The indazole ring exhibits annular tautomerism (1H- vs. 2H-indazole). The N1-H is weakly acidic (pKa ~14).

  • Risk: In SPPS, the free N1-H can act as a weak nucleophile or become acylated by highly activated esters, leading to branched side-products.[1]

  • Solution: Always use N1-protected or N1-alkylated building blocks.

    • N-Terminal Capping: Use 1-(Boc)-indazole-3-carboxylic acid .[1] The Boc group is removed during global cleavage.

    • Internal Scaffold: Use Fmoc-amino-1-(Boc)-indazole-carboxylic acid .[1]

Experimental Workflows

Decision Logic for Coupling Conditions

The following logic flow dictates the optimal coupling strategy based on the steric demand of the specific indazole derivative.

IndazoleCouplingLogic Start Select Indazole Building Block CheckPos Is it Indazole-3-COOH (Capping) or Amino-Indazole (Internal)? Start->CheckPos Capping N-Terminal Capping CheckPos->Capping Capping Internal Internal Scaffold (Fmoc-Amino-Indazole) CheckPos->Internal Internal Act_Cap Activation: HATU / DIEA (1:2) Solvent: DMF Capping->Act_Cap Monitor Monitor: Chloranil Test (Indazoles are secondary-like amines) Act_Cap->Monitor StericCheck Is Previous Residue Bulky? (e.g., Val, Ile, Pro, N-Me) Internal->StericCheck StdCond Condition A: DIC / Oxyma Pure (Reduced Racemization) StericCheck->StdCond No HighCond Condition B: HATU / HOAt / DIEA (High Reactivity) StericCheck->HighCond Yes StdCond->Monitor HighCond->Monitor DoubleCoup Incomplete? Perform Double Coupling Monitor->DoubleCoup Positive (Blue) Success Proceed to Wash/Cleavage Monitor->Success Negative (Colorless) DoubleCoup->Monitor

Figure 1: Decision tree for selecting coupling reagents based on steric environment and building block type.

Detailed Protocols

Protocol A: N-Terminal Capping with Indazole-3-Carboxylic Acid

Objective: Attach the indazole motif to the N-terminus of a resin-bound peptide.

Reagents:

  • Resin: Rink Amide (0.5 mmol/g loading).

  • Building Block: 1-(Boc)-1H-indazole-3-carboxylic acid (3.0 eq).[1]

  • Activator: HATU (2.9 eq).[1]

  • Base: DIEA (Diisopropylethylamine) (6.0 eq).[1]

  • Solvent: DMF (anhydrous).

Procedure:

  • Fmoc Removal: Treat resin with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x) and DCM (3x).[1]

  • Pre-activation:

    • Dissolve 1-(Boc)-indazole-3-carboxylic acid and HATU in minimal DMF.

    • Add DIEA.[2][3]

    • Crucial Step: Allow to activate for 30-60 seconds only. (Prolonged activation of hindered acids with uronium salts can lead to guanidinylation).

  • Coupling:

    • Add the activated solution to the resin.

    • Agitate at Room Temperature for 2 hours .

    • Note: For extremely hindered sequences, heat to 50°C (microwave or water bath).[1]

  • Monitoring: Perform a Chloranil Test .

    • Why Chloranil? Indazole amines (if checking internal steps) or the preceding secondary amines often give false negatives with Kaiser. For N-terminal capping on a primary amine, Kaiser is acceptable, but Chloranil is more robust for aromatic amines.[1]

  • Wash: DMF (5x), DCM (5x).

Protocol B: Internal Incorporation of Fmoc-Amino-Indazole

Objective: Insert an amino-indazole scaffold into the peptide backbone.

Reagents:

  • Activator: COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[1]

    • Reasoning: COMU offers HATU-like reactivity with better solubility and less risk of explosion than HOBt-based additives.[4]

  • Base: DIEA or TMP (2,4,6-Trimethylpyridine) to reduce racemization.[1]

Procedure:

  • Coupling: Use 4.0 eq of Fmoc-amino-indazole building block, 3.9 eq COMU, and 8.0 eq DIEA.[1]

  • Time: React for 4 hours or perform Double Coupling (2 x 2 hours).

  • Capping: After coupling, perform an acetylation step (Acetic Anhydride/Pyridine) to terminate any unreacted chains, as deletion sequences are difficult to separate later.[1]

Cleavage and Deprotection

Cocktail: Reagent K equivalent (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5).

  • Time: 3 hours.

  • Note: The N1-Boc group on the indazole is acid-labile and will be removed during this step, yielding the free 1H-indazole.

Comparative Data: Coupling Reagents

Table 1 summarizes the efficiency of coupling reagents specifically for hindered aromatic acids like indazoles.

Reagent ClassSpecific ReagentReactivityRacemization RiskRecommended For
Carbodiimide DIC + Oxyma PureModerateLowStandard couplings; preventing epimerization.[1]
Aminium (Uronium) HATU Very High ModerateHindered Indazole coupling (Gold Standard).
Phosphonium PyBOPHighLowIf HATU fails or guanidinylation is observed.
Oxyma-based COMU Very High LowExcellent alternative to HATU; safer byproducts.[4]

Troubleshooting Guide

Issue 1: Incomplete Coupling (Positive Chloranil Test)
  • Cause: Steric clash between the flat indazole ring and the resin-bound peptide (especially if the preceding residue is Proline or N-Methylated).

  • Solution:

    • Switch solvent to NMP (N-Methyl-2-pyrrolidone) to disrupt inter-chain aggregation.

    • Use Microwave-Assisted SPPS : 75°C for 5 minutes (ensure N1-protection is thermally stable).

Issue 2: Low Solubility of Building Block
  • Cause: Indazole carboxylic acids are hydrophobic and prone to

    
    -
    
    
    
    stacking.
  • Solution:

    • Dissolve the building block in a mixture of DMF/DMSO (4:1) .

    • Use the Lithium Chloride (LiCl) method: Add 0.4M LiCl to the coupling mixture to break up hydrogen bond networks (chaotropic effect).

Issue 3: N-Alkylation during Cleavage[1]
  • Cause: If the N1 position was protected with a group that generates a stable cation (like Trityl) without sufficient scavengers, the cation may re-attach to the electron-rich indazole ring.

  • Solution: Ensure TIS (Triisopropylsilane) or EDT (Ethanedithiol) is present in the cleavage cocktail as a scavenger.

References

  • Indazole Scaffold in Medicinal Chemistry

    • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (2024).[1][4][5][6] Longdom. Link

  • Coupling Reagents for Hindered Amines

    • Peptide Coupling Reagents, More than a Letter Soup.[1] (2011).[1][7][8] Chemical Reviews. Link[1]

    • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • Orthogonal Protection Strategies

    • Selecting Orthogonal Building Blocks. MilliporeSigma. Link

  • Indazole Synthesis & Reactivity

    • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.[5] (2024).[1][4][5][6] DiVA Portal. Link

  • General SPPS Guides

    • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Peptide.com. Link

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis of 3-(Aminomethyl)indazole Derivatives via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 3-(Aminomethyl)indazole Scaffold The indazole ring system is a privileged scaffold in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-(Aminomethyl)indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like Axitinib and Pazopanib.[1] Functionalization at the 3-position is a critical strategy for modulating pharmacological activity, and the introduction of an aminomethyl group provides a versatile handle for library synthesis and the optimization of drug-like properties. Reductive amination stands out as one of the most robust and widely utilized methods for forming C-N bonds in the pharmaceutical industry, prized for its operational simplicity and broad substrate scope.[2][3][4][5]

This guide provides an in-depth exploration of the techniques required to convert readily accessible 3-hydroxymethyl indazole derivatives into their corresponding 3-(aminomethyl) analogues. We will move beyond a simple recitation of steps to explain the underlying chemical principles, justify reagent choices, and provide detailed, field-tested protocols to ensure reliable and reproducible outcomes.

Part 1: Foundational Principles and Strategic Considerations

The Two-Stage Approach: From Inert Alcohol to Reactive Aldehyde

The primary challenge in this transformation is that the starting material, a 3-hydroxymethyl indazole, possesses a chemically stable primary alcohol. Standard reductive amination protocols require a carbonyl group (an aldehyde or ketone) to initiate the reaction.[6] Therefore, a two-stage strategy is necessary:

  • Oxidation: The 3-hydroxymethyl group is first selectively oxidized to the corresponding 3-formylindazole (an aldehyde).

  • Reductive Amination: The resulting aldehyde is then reacted with a primary or secondary amine in the presence of a selective reducing agent to form the target aminomethyl product.

This sequence can be performed in a stepwise manner with isolation of the intermediate aldehyde or, in many cases, as a more efficient one-pot procedure.

The Mechanism of Reductive Amination

The reaction proceeds through two distinct mechanistic steps:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the aldehyde's carbonyl carbon. This is followed by dehydration to form a C=N double bond, known as an imine (from a primary amine) or an iminium ion (from a secondary amine).[7][8] This step is typically acid-catalyzed and reversible.

  • Hydride Reduction: A reducing agent selectively delivers a hydride (H⁻) to the electrophilic carbon of the imine/iminium ion, reducing the C=N bond to a C-N single bond and yielding the final amine product.[7]

Caption: Mechanism of Reductive Amination.
Justification of Reagent Selection

The success of this two-stage synthesis hinges on the judicious selection of reagents that are both effective and compatible with the sensitive indazole core.

Reagent ClassRecommended ReagentRationale & Expertise
Oxidizing Agent Manganese Dioxide (MnO₂) MnO₂ is an exceptionally mild and chemoselective oxidant for benzylic and allylic alcohols. It reliably converts the 3-hydroxymethyl group to the aldehyde without affecting the electron-rich indazole ring or other sensitive functional groups. It is an inexpensive, heterogeneous reagent that is easily removed by simple filtration, simplifying the reaction work-up.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) This is the reagent of choice for modern reductive aminations.[9][10] Expertise: Its reduced reactivity compared to NaBH₄ means it will not readily reduce the starting aldehyde, but it is highly effective at reducing the protonated iminium ion intermediate.[11][12] This selectivity allows for a "one-pot" reaction where all components are mixed together. It is also less toxic than its counterpart, sodium cyanoborohydride (NaBH₃CN).[10]
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) These non-protic solvents are ideal for reactions using NaBH(OAc)₃.[9][13] They effectively solubilize the organic substrates and do not react with the hydride reagent. For reactions involving less reactive amines, the addition of a small amount of acetic acid can be beneficial to catalyze iminium ion formation.[12]

Part 2: Experimental Workflow and Protocols

The following protocols assume the use of an N-protected 3-hydroxymethylindazole (e.g., N1-Boc or N1-tosyl). Protection is often crucial for ensuring regiochemical control in subsequent synthetic steps and improving solubility.

Overall Experimental Workflow
Caption: Workflow for Synthesis of 3-(Aminomethyl)indazoles.
Protocol 1: Oxidation of 3-Hydroxymethylindazole

This protocol details the conversion of the alcohol to the crucial aldehyde intermediate.

Materials:

  • N-Protected 3-hydroxymethylindazole (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (10.0 eq by weight)

  • Dichloromethane (DCM) or Chloroform (CHCl₃) (approx. 20 mL per gram of starting material)

  • Celite® (for filtration)

  • Round-bottom flask, magnetic stirrer, and filtration apparatus

Procedure:

  • To a round-bottom flask, add the N-protected 3-hydroxymethylindazole (1.0 eq).

  • Dissolve the starting material in DCM.

  • Add activated MnO₂ (10.0 eq by weight) to the solution in one portion. Note: The reaction is typically a suspension.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the starting material spot/peak. This typically takes 4-16 hours.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the MnO₂ solids.

  • Wash the filter cake thoroughly with additional DCM to ensure all product is recovered.

  • The combined filtrate contains the 3-formylindazole and can either be concentrated under reduced pressure to yield the crude aldehyde for subsequent use or used directly in the next step.

Protocol 2: One-Pot Reductive Amination

This protocol is designed to be performed directly on the filtrate from the oxidation step.

Materials:

  • Crude solution of N-protected 3-formylindazole in DCM (from Protocol 1) (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Magnesium Sulfate (MgSO₄)

Procedure:

  • To the stirred filtrate containing the N-protected 3-formylindazole (1.0 eq) at room temperature, add the desired amine (1.1 eq for secondary amines, 1.5 eq for primary amines to avoid dialkylation issues).

  • Stir the mixture for 20-30 minutes to allow for imine/iminium ion formation.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel to yield the pure N-protected 3-(aminomethyl)indazole.

Part 3: Data, Analysis, and Troubleshooting

Representative Data and Scope

The described protocol is robust and applicable to a wide range of amines.

Amine SubstrateTypeTypical TimeExpected YieldNotes
BenzylaminePrimary, Aliphatic2-4 hours80-95%A clean and high-yielding reaction.
AnilinePrimary, Aromatic6-12 hours65-85%Less nucleophilic; may benefit from a catalytic amount of acetic acid.
MorpholineSecondary, Cyclic2-4 hours85-98%Typically very efficient.
DiethylamineSecondary, Acyclic3-6 hours70-90%Steric hindrance can slightly slow the reaction.
Reaction Monitoring and Characterization
  • TLC Analysis: Use a mobile phase such as 30-50% Ethyl Acetate in Hexanes. The starting aldehyde is typically UV-active and will have a moderate Rf. The amine product, being more polar, will have a lower Rf and may stain with ninhydrin (for primary/secondary amines) or potassium permanganate.[14]

  • LC-MS: This is the ideal tool for monitoring. The disappearance of the starting material mass peak and the appearance of the expected product mass peak provides definitive confirmation of the conversion.[15]

  • ¹H NMR: Successful product formation is confirmed by the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new singlet or multiplet for the benzylic -CH₂-N- protons, typically in the range of 3.5-4.5 ppm.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Oxidation 1. Inactive MnO₂.2. Insufficient stirring.1. Use freshly opened or activated MnO₂.2. Increase stirrer speed; consider mechanical stirring for larger scales.
Aldehyde Remains after Amination 1. Insufficient reducing agent.2. Deactivated reducing agent.3. Poorly nucleophilic amine.1. Add another portion of NaBH(OAc)₃ (0.5 eq).2. Use fresh NaBH(OAc)₃.3. Add 1 equivalent of acetic acid to catalyze iminium formation.
Di-alkylation of Primary Amine The product amine is more nucleophilic than the starting amine and reacts with remaining aldehyde.Use a slight excess of the primary amine (1.5-2.0 eq) to outcompete the product amine.
Low Overall Yield Adsorption of polar product onto silica gel during chromatography.Pre-treat the silica gel with a triethylamine/methanol solution or include 1% triethylamine in the chromatography eluent to prevent streaking and improve recovery.

References

  • ACS Catalysis. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
  • Chemistry Steps. (2024).
  • Chemical Reviews. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
  • Wikipedia.
  • RSC Publishing. (2020).
  • ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
  • Reddit. (2017).
  • Master Organic Chemistry. (2017).
  • The Journal of Organic Chemistry. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Sigma-Aldrich. Sodium Triacetoxyborohydride.
  • Myers, A.
  • ResearchGate. (1996). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • PMC. (2022). Functional Mapping of Key Residues in Reductive Aminases Enabled by a High-Throughput RedAm Detect Assay.
  • ACS Publications. (2020).
  • ResearchGate. (2017).
  • PMC. (2021).

Sources

Method

Application Note: Microwave-Assisted Synthesis &amp; Functionalization of Indazole-3-Carboxylic Acids

Executive Summary Indazole-3-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for anti-tumor agents (e.g., Lonidamine ), anti-emetics (e.g., Granis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indazole-3-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for anti-tumor agents (e.g., Lonidamine ), anti-emetics (e.g., Granisetron ), and varying kinase inhibitors. Conventional thermal synthesis of these motifs often suffers from prolonged reaction times (12–24 hours), harsh reagents (e.g., strong acids for cyclization), and difficult purification steps.

This guide details microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times to minutes while improving yield and purity. We focus on two critical workflows:

  • Green Synthesis of the Indazole Core: A water-based, catalyst-free cyclization protocol.

  • Rapid Functionalization: A direct amidation protocol for Indazole-3-carboxylic acid to generate libraries of bioactive carboxamides (Lonidamine analogues).

Mechanistic Insight: Why Microwave?

The efficiency of these protocols relies on dielectric heating , specifically acting on the polar indazole precursors.[1]

  • Dipolar Polarization: The polar N-H and C=O bonds in indazole precursors align with the oscillating electric field. At 2.45 GHz, this molecular rotation generates internal heat, overcoming the activation energy (

    
    ) barrier for cyclization more efficiently than conductive heating.
    
  • The "Superheating" Effect: In sealed vessels, solvents like water or ethanol can be heated well above their atmospheric boiling points. For the indazole cyclization (Protocol 1), water at 160°C acts as a pseudo-organic solvent with lowered dielectric constant (

    
    ), dissolving organic reactants that are insoluble at 100°C.
    

Protocol 1: Aqueous, One-Pot Synthesis of the Indazole Scaffold

Target: Rapid construction of 1H-indazole core from 2-halobenzaldehydes.

This method utilizes water as a green solvent, leveraging the high microwave absorptivity of water (


 at 25°C, increasing with temperature) to drive the reaction.
Reagents & Materials
  • Substrate: 2-Chloro- or 2-Fluorobenzaldehyde (1.0 mmol)

  • Reagent: Hydrazine Hydrate (2.0 mmol)[1]

  • Solvent: Distilled Water (10 mL)

  • Additives: None (Catalyst-free) or CuO nanoparticles (optional for lower temp)

  • Equipment: Single-mode Microwave Reactor (e.g., Anton Paar Monowave or CEM Discover)

Step-by-Step Methodology
  • Preparation: In a 30 mL microwave process vial, charge the 2-halobenzaldehyde and hydrazine hydrate. Add distilled water.

  • Sealing: Cap the vial with a PTFE/silicone septum.

  • Irradiation:

    • Phase 1 (Hydrazone formation): Heat to 100°C for 2 minutes (dynamic power mode).

    • Phase 2 (Cyclization): Ramp temperature to 160°C and hold for 10–15 minutes .

    • Note: The internal pressure will rise to ~5–6 bar. Ensure the vessel is rated for 20 bar.

  • Workup: Cool to 50°C using compressed air. The product typically precipitates as a solid.

  • Isolation: Filter the solid, wash with cold water (3 x 10 mL) to remove excess hydrazine, and recrystallize from ethanol if necessary.

Reaction Scheme Visualization

IndazoleSynthesis Start 2-Halobenzaldehyde + Hydrazine Hydrate Inter Intermediate Hydrazone Start->Inter Condensation (Fast) MW MW Irradiation 160°C, 15 min (Water) Inter->MW Loading Product 1H-Indazole (Precipitate) MW->Product Intramolecular N-Arylation

Figure 1: One-pot aqueous synthesis workflow for the Indazole core.

Protocol 2: Direct Amidation of Indazole-3-Carboxylic Acid

Target: Synthesis of Lonidamine Analogues (Indazole-3-carboxamides).

Functionalizing the C3-carboxylic acid position is the primary route to bioactive analogues. Conventional methods require converting the acid to an acid chloride (using


), which is moisture-sensitive and incompatible with diverse amines. This microwave protocol uses a coupling agent or catalyst for direct amidation.
Reagents & Materials
  • Substrate: 1H-Indazole-3-carboxylic acid (1.0 mmol)

  • Amine: Substituted aniline (e.g., 2,4-dichloroaniline) or aliphatic amine (1.1 mmol)

  • Coupling Agent: T3P (Propylphosphonic anhydride, 50% in EtOAc) OR catalytic CAN (Ceric Ammonium Nitrate, 10 mol%).

  • Base: Pyridine or Triethylamine (2.0 mmol)

  • Solvent: Ethyl Acetate (EtOAc) or Acetonitrile.

Step-by-Step Methodology
  • Activation: In a 10 mL microwave vial, dissolve Indazole-3-carboxylic acid and the Base in EtOAc (3 mL). Stir for 1 minute.

  • Addition: Add the Amine followed by T3P solution (1.5 mmol).

  • Irradiation:

    • Temperature: 80°C (for aliphatic amines) or 100°C (for anilines).

    • Time: 10–20 minutes .

    • Power: Max 150 W (Dynamic).

  • Workup:

    • Dilute reaction mixture with EtOAc (20 mL).

    • Wash with 1N HCl (to remove excess amine/pyridine).

    • Wash with sat.[2]

      
       (to remove unreacted acid).
      
    • Dry organic layer over

      
       and evaporate.
      
  • Validation: Check purity via HPLC. Yields typically exceed 85%.[1][3][4]

Workflow Visualization

AmidationWorkflow Input Indazole-3-COOH + Amine (R-NH2) Reagent Add Coupling Agent (T3P or CAN) Input->Reagent Reactor Microwave Reactor 100°C | 20 min | Stirring Reagent->Reactor Sealed Vial Extraction Liquid-Liquid Extraction (EtOAc vs 1N HCl) Reactor->Extraction Workup Final Purified Indazole-3-Carboxamide Extraction->Final Evaporation

Figure 2: High-throughput amidation workflow for generating Indazole-3-carboxylic acid libraries.

Data Analysis: Microwave vs. Conventional[1][5][6][7]

The following table summarizes the efficiency gains observed when applying Protocol 1 (Core Synthesis) and Protocol 2 (Amidation) compared to traditional thermal methods (oil bath reflux).

Reaction TypeMethodTemperatureTimeYield (%)Solvent
Indazole Core ConventionalReflux (100°C)12–16 hrs55–65%Water/EtOH
Microwave 160°C 15 min 85–92% Water
Amidation ConventionalReflux (

)
4–6 hrs60–75%Toluene/DCM
Microwave 100°C 20 min 88–95% EtOAc

Data aggregated from comparative studies in green heterocyclic synthesis.

Optimization & Troubleshooting

Solvent Selection (Tan )
  • Water: Excellent absorber. Use for Protocol 1. If the substrate is highly lipophilic, add 10% Ethanol or use "Microwave-absorbing" passive heating elements (SiC vials) if available.

  • Ethyl Acetate: Weak absorber. For Protocol 2, ensure the reaction volume is sufficient (min 2 mL) or add a "spike" of ionic liquid or polar solvent (e.g., 0.5 mL DMF) to initiate heating if the reactor struggles to reach 100°C.

Safety Considerations
  • Pressure: Heating water to 160°C generates ~6 bar of pressure. Do not use standard glassware; use certified borosilicate or quartz microwave vials with pressure-release caps.

  • Hydrazine: Hydrazine hydrate is toxic and potentially unstable. The microwave method minimizes exposure time, but all loading should occur in a fume hood.

References

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules (MDPI). [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives.
  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Method for synthesis of lonidamine and related indazole derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid derivatives

Status: Online Operator: Senior Application Scientist Ticket ID: INDAZ-STERIC-001 Subject: Troubleshooting Steric Hindrance & Regioselectivity Introduction: The Indazole Challenge Welcome to the Indazole Technical Suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: INDAZ-STERIC-001 Subject: Troubleshooting Steric Hindrance & Regioselectivity

Introduction: The Indazole Challenge

Welcome to the Indazole Technical Support Hub. You are likely here because the 3-(hydroxymethyl)-1H-indazole-5-carboxylic acid scaffold is behaving unpredictably. This molecule presents a "perfect storm" of chemical challenges:

  • Tautomeric Ambiguity: The N1 vs. N2 competition.

  • Steric Crunch: The C3-hydroxymethyl group creates an "ortho-like" steric wall affecting N2, while N1-protecting groups can sterically shield the C7 position.

  • Nucleophilic Deactivation: The C5-carboxylic acid is electronically deactivated by the heterocycle, making amide couplings with hindered amines difficult.

This guide abandons generic advice. Below are the field-proven protocols to navigate these specific steric and electronic hurdles.

Module 1: The N-Alkylation & Protection Gateway

The Issue: You need to protect or alkylate the nitrogen, but you are getting mixtures of N1 and N2 isomers, or the reaction is stalling due to steric clash with the C3-hydroxymethyl group.

The Science of Selectivity

The 1H-indazole (N1-H) is thermodynamically more stable than the 2H-indazole (N2-H).[1] However, the C3-hydroxymethyl group introduces a unique electronic and steric variable.

  • N1-Alkylation (Target): Favored under thermodynamic conditions.[2] The C3-group can actually assist N1 selectivity by sterically crowding the N2 position.

  • N2-Alkylation (Impurity): Often favored under kinetic control or when using specific alkylating agents (like trichloroacetimidates).[3]

Troubleshooting Workflow: N-Alkylation

N_Alkylation_Logic Start Start: N-Alkylation Condition Desired Regioisomer? Start->Condition N1_Route Target: N1-Alkylation Condition->N1_Route Most Common N2_Route Target: N2-Alkylation Condition->N2_Route Specialized Check_C3 Check C3-Substituent N1_Route->Check_C3 Method_N2 Protocol B: Kinetic/Directed (Meerwein or Imidates) N2_Route->Method_N2 Method_N1 Protocol A: Thermodynamic (NaH / THF / Heat) Chelation Chelation Effect: C3-OR coordinates Na+ Check_C3->Chelation If C3 = CH2OH/Ester Steric Steric Block: Large C3 blocks N2 Check_C3->Steric If C3 = Bulky Alkyl Chelation->Method_N1 Steric->Method_N1

Figure 1: Decision logic for regioselective N-alkylation of 3-substituted indazoles.

Protocol A: Thermodynamic N1-Alkylation (High Selectivity)

Best for: Ensuring N1 selectivity when C3 is substituted.[3]

  • Solvent: Anhydrous THF (Critical: DMF can sometimes erode selectivity due to better solvation of the cation).

  • Base: Sodium Hydride (NaH), 60% dispersion (1.2 equiv).[2][3]

  • Temperature: 0°C to RT, then 50°C (Heat promotes thermodynamic equilibrium).

  • Mechanism: The sodium cation coordinates between N2 and the oxygen of the C3-hydroxymethyl (or its ether derivative). This "lock" blocks N2, forcing the electrophile to attack N1.

Common Pitfall: If your C3-hydroxymethyl is unprotected, NaH will deprotonate it first (forming the alkoxide).[3] You must use 2.2 equiv of NaH. The C3-alkoxide is a poor nucleophile compared to the N-anion, but to be safe, protect C3 as a TBS ether before N-alkylation.

Module 2: Overcoming Steric Hindrance at C5 (Amide Coupling)

The Issue: The C5-carboxylic acid is unreactive. Standard reagents (HATU, EDC) fail to couple with bulky or electron-deficient amines.[3]

The "Ghosez" Solution

When steric hindrance is high, the activated ester (OBt/OAt) formed by HATU is too bulky to allow the amine to approach. The solution is to generate the Acid Chloride , the smallest possible electrophile.

  • Reagent: Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[3]

  • Why: It converts carboxylic acids to acid chlorides under neutral conditions , avoiding the harsh acidity of SOCl₂ or oxalyl chloride, which can degrade the indazole core or acid-labile protecting groups (like THP or SEM).[3]

Comparative Data: Coupling Reagents for Hindered Indazoles
ReagentSteric ToleranceElectronic ActivationRisk ProfileRecommendation
HATU / DIPEA ModerateHighLowStandard first attempt. Fails with t-butyl amines.
T3P (Propylphosphonic anhydride) HighModerateLowGood for scale-up; lower epimerization risk.
SOCl₂ / Oxalyl Chloride HighVery HighHigh Generates HCl; can cleave N-protecting groups.
Ghosez Reagent Very High Very High LowGold Standard for hindered/sensitive substrates.
Protocol B: The Ghosez Coupling (Step-by-Step)

Prerequisite: The C3-hydroxymethyl group MUST be protected (e.g., TBDMS) to prevent self-esterification.[3]

  • Activation:

    • Dissolve 3-(TBDMS-oxymethyl)-1H-indazole-5-carboxylic acid (1.0 equiv) in anhydrous DCM.

    • Add Ghosez Reagent (1.2–1.5 equiv) dropwise at 0°C.[3]

    • Stir at RT for 1–2 hours. Monitor by TLC (take an aliquot, quench with MeOH; if acid is gone and methyl ester appears, activation is complete).[3]

  • Coupling:

    • Add the sterically hindered amine (1.2 equiv).

    • Add dry Pyridine or 2,6-Lutidine (2.0 equiv) as an acid scavenger.[3]

    • Note: No DMAP is needed usually, but 0.1 equiv can catalyze difficult cases.[3]

  • Workup:

    • Quench with saturated NaHCO₃.[4] Extract with DCM.

Module 3: Functionalizing the C3-Hydroxymethyl Group

The Issue: You need to oxidize the C3-alcohol to an aldehyde or convert it to a halide, but the reaction is sluggish due to the N1-protecting group (e.g., SEM, THP) blocking the trajectory.

Steric Analysis

The C3 position is flanked by the N2 nitrogen. If N1 is substituted with a large group (like SEM), it pushes the electron density and slightly distorts the ring, but the primary steric clash for C3 reagents comes from the N2 lone pair and the C4 proton .

Recommended Transformations
1. Oxidation (Alcohol

Aldehyde)

Avoid Swern oxidation if you have steric issues; the intermediate is bulky.

  • Best Choice: Dess-Martin Periodinane (DMP) .

  • Why: Although DMP is large, the mechanism is intramolecular after the initial ligand exchange. It works well in DCM at RT.

  • Alternative: IBX in refluxing EtOAc (insoluble at RT, but heat overcomes the steric barrier).[3]

2. Halogenation (Alcohol

Bromide/Chloride)

Standard Appel conditions (PPh₃/CBr₄) can be difficult to purify (triphenylphosphine oxide removal).[3]

  • Alternative: Mesylation/Displacement. [3]

    • MsCl, TEA, DCM, 0°C (forms the mesylate).

    • LiBr or NaI in Acetone/THF (SN2 displacement).

    • Note: The SN2 attack at the benzylic-like C3 position is generally fast unless the N1-group is exceptionally massive (e.g., Trityl).

FAQ: Rapid Troubleshooting

Q: My Indazole-5-carboxylic acid is insoluble in everything. How do I run reactions? A: These zwitterions are notoriously insoluble.

  • Solvent: Use DMSO or DMF .

  • Trick: If you need to run a reaction in DCM (like Ghosez), transiently protect the acid as a TMS ester (use TMSCl/Imidazole), then add the Ghosez reagent.[3] The TMS ester converts to the acid chloride directly.

Q: I’m seeing N2-alkylation despite using NaH. Why? A: Check your solvent. If you are using DMF or adding crown ethers, you are dissociating the Na+ ion. The "tight ion pair" in THF is crucial for the chelation-controlled N1 selectivity. Also, ensure your C3-group isn't too bulky (like a t-butyl) which might physically block N1.

Q: Can I leave the C3-OH unprotected during amide coupling? A: Only if you use HATU/EDC and are lucky. If you use Acid Chlorides (Ghosez/SOCl₂), you will form the ester polymer or dimer.[3] Always protect C3 (TBS is easiest to put on/take off).

References

  • Regioselective N-Alkylation of Indazoles

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[2][5][6]

    • Source: University College Cork / Beilstein J. Org. Chem.
    • URL:[Link][3]

  • Ghosez Reagent for Hindered Amides

    • Title: The Synthesis of Sterically Hindered Amides.[7][8][9][10]

    • Source: CHIMIA Intern
    • URL:[Link]

  • Indazole Synthesis & Functionalization

    • Title: 1H-indazole-3-carboxylic acid, ethyl ester (Organic Syntheses Procedure).[3][4]

    • Source: Organic Syntheses.[7]

    • URL:[Link][3]

  • Steric Parameters in Heterocycles

    • Title: Mechanism of a Highly Selective N2 Alkylation of Indazole.[11]

    • Source: WuXi Biology / Pfizer.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Handling of Indazole-5-Carboxylic Acid

Case ID: IND-5-COOH-THERMAL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Triage Subject: Prevention of thermally induced decarboxylation in 1H-Indazole-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-5-COOH-THERMAL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

Subject: Prevention of thermally induced decarboxylation in 1H-Indazole-5-carboxylic acid (CAS: 61700-61-6).

Problem Statement: Researchers working with indazole-5-carboxylic acid often encounter yield losses or byproduct formation (specifically the decarboxylated product, indazole) when subjecting the substrate to high-temperature synthesis (>150°C) or metal-catalyzed cross-couplings. While the 5-isomer is thermodynamically more stable than the 3-isomer (which decomposes ~266°C), it remains vulnerable to protodecarboxylation under specific forcing conditions.

Core Recommendation: The most robust prevention strategy is steric and electronic protection via esterification or amide formation prior to high-heat steps. If the free acid must be maintained, strict control of pH and metal scavengers is required.

Diagnostic Guide: Is Your Process at Risk?

Use this decision matrix to determine the likelihood of decarboxylation in your current workflow.

Risk Assessment Factors
Risk FactorHigh Risk (Action Required)Low Risk (Safe Zone)
Temperature > 200°C (Melt polymerization, high-boiling solvents)< 100°C
Catalyst Copper (Cu), Silver (Ag), Palladium (Pd) at high TMetal-free or Pd at < 80°C
pH Environment Strongly Acidic (pH < 2) or Zwitterionic conditionsNeutral or Mildly Basic
Solvent DMSO, DMF, NMP (High boiling, polar aprotic)Methanol, DCM, THF, Toluene
Reaction Type Decarboxylative Cross-Coupling (intended or not)Amide coupling (HATU/EDC), Esterification
Common Symptoms of Decarboxylation
  • Gas Evolution: Unexplained bubbling (CO₂ release) not attributed to solvent boiling.

  • Mass Spec Data: Appearance of [M-44] peak (Loss of CO₂). For Indazole-5-COOH (MW 162.15), look for Indazole (MW 118.14).

  • Melting Point Depression: Pure Indazole-5-COOH melts at 318-322°C [1].[1] A significant drop suggests contamination with the decarboxylated byproduct.

Experimental Protocols & Solutions

Solution A: The "Protective Shield" (Fischer Esterification)

Best for: Users planning subsequent high-heat reactions (e.g., Suzuki coupling, nitration).

Rationale: Converting the carboxylic acid to a methyl ester increases thermal stability and prevents the formation of the carboxylate zwitterion, which is the primary intermediate in the decarboxylation mechanism.

Protocol:

  • Setup: Charge a round-bottom flask with Indazole-5-carboxylic acid (1.0 equiv).

  • Solvent: Add Methanol (0.5 M concentration).

  • Catalyst: Add concentrated H₂SO₄ (2.0 equiv) dropwise at 0°C.

    • Note: Do not use alkyl halides (e.g., MeI) with base, as this will likely result in competing N-alkylation at the indazole nitrogen [2].

  • Reflux: Heat to reflux (65°C) for 12–16 hours.

    • Checkpoint: This temperature is well below the decarboxylation threshold.

  • Workup: Cool to RT. Neutralize with sat. NaHCO₃. Extract with EtOAc.

  • Result: Yields Methyl 1H-indazole-5-carboxylate (MW 176.17). This intermediate is stable up to >250°C.

Solution B: Safe Amide Coupling (Low-Temp Activation)

Best for: Drug discovery applications attaching the indazole core to a scaffold.

Rationale: Avoid thermal condensation methods (e.g., refluxing in thionyl chloride) which generate HCl and high heat. Use room-temperature coupling agents.[2]

Protocol:

  • Activation: Dissolve Indazole-5-COOH (1.0 equiv) in DMF.

  • Base: Add DIPEA (3.0 equiv). Avoid inorganic bases that might solubilize the acid into a reactive carboxylate salt at high temps.

  • Coupling Agent: Add HATU (1.1 equiv) at 0°C. Stir for 15 mins.

  • Addition: Add the amine partner. Stir at RT (25°C) for 4–12 hours.

  • Validation: Monitor by LCMS. The amide bond is significantly more resistant to thermal cleavage than the free acid is to decarboxylation.

Mechanistic Visualization

The following diagram illustrates the "Danger Zone" (Decarboxylation pathway) versus the "Safe Zone" (Protection pathway).

DecarboxylationPathways Start Indazole-5-COOH (Starting Material) Heat High Heat (>200°C) or Metal Catalyst (Cu/Ag) Start->Heat Direct Heating Protect Fischer Esterification (MeOH / H2SO4, 65°C) Start->Protect Protection Strategy Zwitterion Zwitterionic Intermediate (Protonated Ring) Heat->Zwitterion Formation Decarb Transition State (CO2 Extrusion) Zwitterion->Decarb Rate Limiting Step Product_Bad Indazole + CO2 (Unwanted Byproduct) Decarb->Product_Bad Irreversible Ester Methyl Indazole-5-carboxylate (Thermally Stable) Protect->Ester Yields Ester Target Subsequent High-Temp Reactions Safe Ester->Target Stable

Figure 1: Mechanistic pathway comparison.[3][4] The red path indicates the thermal failure mode (decarboxylation), while the green path illustrates the stabilization strategy via esterification.

Troubleshooting FAQ

Q: I must use the free acid in a Suzuki coupling at 100°C. How do I prevent decarboxylation? A: If you cannot protect the acid:

  • Avoid Copper/Silver: Use a Palladium-only system (e.g., Pd(dppf)Cl₂). Copper is a known decarboxylation catalyst for heteroaromatic acids [3].

  • Base Choice: Use a mild base like K₃PO₄ rather than strong hydroxides.

  • Pre-activation: Convert the acid to a boronate ester first using Miyaura borylation conditions at lower temperatures if possible, though this is challenging. Better Alternative: Esterify first, perform the Suzuki coupling on the ester, then hydrolyze (LiOH/THF) at RT.

Q: Does the position of the carboxylic acid matter? A: Yes. Indazole-3 -carboxylic acid is significantly less stable (decomposes ~266°C) due to the proximity to the diazo-group nitrogens [4]. Indazole-5 -carboxylic acid is more robust (mp ~320°C) but will still degrade under "forcing" conditions (e.g., >200°C in DMSO).

Q: Can I use microwave heating? A: Microwave heating is risky for this substrate because it can create localized "hot spots" exceeding the bulk temperature. If using microwave irradiation, ensure active cooling (compressed air) is enabled to keep the bulk temperature below 120°C.

References

  • Sigma-Aldrich. (n.d.). 1H-Indazole-5-carboxylic acid Product Properties. Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification - Mechanism and Selectivity. Retrieved from

  • Goossen, L. J., et al. (2009).[5] Protodecarboxylation of Heteroaromatic Carboxylic Acids. Journal of Organic Chemistry. Retrieved from

  • ChemicalBook. (2024). Indazole-3-carboxylic acid Properties and Decomposition. Retrieved from

For further assistance, please contact the Process Chemistry Support Team with your specific reaction conditions.

Sources

Troubleshooting

Optimizing Recrystallization Solvents for 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid: A Technical Guide

This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically optimize recrystallization solvents for 3-(Hydroxymethyl)-1H-indazole-5-ca...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically optimize recrystallization solvents for 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid. Given the absence of extensive published data for this specific molecule[1], this guide emphasizes a first-principles approach, combining theoretical knowledge with practical, step-by-step protocols to achieve high purity and yield.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental physicochemical characteristics of the target molecule that govern solvent selection and answers common preliminary questions.

Understanding the Molecule: 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid

The structure of 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid contains three key functional groups that dictate its solubility behavior:

  • Carboxylic Acid (-COOH): A polar, acidic group capable of acting as both a hydrogen bond donor and acceptor.[2] This group confers solubility in polar solvents and allows for manipulation via pH (e.g., forming a water-soluble salt in base).[3]

  • Hydroxymethyl (-CH2OH): A polar, neutral group that is an excellent hydrogen bond donor and acceptor, further increasing affinity for polar protic solvents.

  • 1H-Indazole Core: A bicyclic aromatic heterocycle containing an acidic N-H proton. This moiety contributes to the molecule's rigidity and potential for π-stacking interactions, while the N-H group provides an additional site for hydrogen bonding.[4]

Collectively, these features make the molecule highly polar with a strong capacity for hydrogen bonding, suggesting a high melting point and poor solubility in non-polar solvents.

FAQ: Core Concepts in Recrystallization

Q1: What is the primary goal of recrystallization? A1: Recrystallization is a purification technique used to separate a desired solid compound from soluble and insoluble impurities.[5] The process relies on the principle that the solubility of most solids increases with temperature.[6] By dissolving the impure compound in a minimal amount of a hot solvent and then allowing it to cool slowly, the desired compound selectively crystallizes out, leaving impurities behind in the solution (mother liquor).[7]

Q2: What defines an "ideal" recrystallization solvent? A2: An ideal solvent should exhibit the following characteristics:

  • High Solvating Power at High Temperatures: It should dissolve the target compound completely when hot or boiling.

  • Low Solvating Power at Low Temperatures: It should dissolve the compound very poorly (or not at all) at room temperature or below, allowing for maximum recovery.

  • Appropriate Boiling Point: The boiling point should be high enough to create a significant solubility differential but low enough to be easily removed from the crystals.[7] Ideally, the solvent's boiling point should be lower than the melting point of the solute to prevent "oiling out."[8]

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: It should be volatile enough to be easily evaporated from the purified crystals.

  • Impurity Solubility Profile: It should either dissolve impurities completely at all temperatures or not dissolve them at all, allowing for their removal by hot filtration.

Q3: Why is slow cooling important for crystal formation? A3: Slow cooling promotes the formation of large, well-ordered crystals.[8] This gradual process is selective, allowing molecules of the desired compound to arrange themselves into a crystal lattice while excluding mismatched impurity molecules. Rapid cooling can trap impurities within the crystal structure and often leads to the formation of small, impure crystals.[9]

Part 2: Systematic Solvent Screening Protocol

This section provides a step-by-step methodology for identifying a suitable single or mixed-solvent system for 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid.

Workflow for Solvent Selection

G cluster_0 Step 1: Small-Scale Solubility Tests cluster_1 Step 2: Hot Solubility & Cooling Test cluster_2 Step 3: Decision Making start Place ~20 mg of compound in separate test tubes solvents Add 0.5 mL of a test solvent to each tube (RT) start->solvents observe_rt Observe Solubility at Room Temp solvents->observe_rt heat Heat insoluble samples to boiling observe_rt->heat If Insoluble/Slightly Soluble reject Reject Solvent observe_rt->reject If Soluble observe_hot Observe Solubility when Hot heat->observe_hot cool Cool hot solutions to RT, then ice bath observe_hot->cool observe_hot->cool If Soluble observe_hot->reject If Insoluble observe_xtal Observe for Crystallization cool->observe_xtal eval_mixed Proceed to Mixed-Solvent System observe_xtal->eval_mixed If Poor/No Crystallization accept Select Solvent for Scale-up observe_xtal->accept If Good Crystal Formation eval_single Evaluate Single Solvent Potential eval_single->eval_mixed eval_single->accept

Caption: Systematic workflow for single-solvent screening.

Experimental Protocol
  • Preparation: Place approximately 20-30 mg of crude 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid into several small test tubes.

  • Room Temperature Test: To each tube, add 0.5 mL of a different test solvent from the list in Table 1. Agitate the mixture. Note whether the compound is soluble, partially soluble, or insoluble at room temperature. A solvent that dissolves the compound at room temperature is generally unsuitable for use as a single solvent.[7]

  • Hot Temperature Test: For the tubes where the compound was insoluble or partially soluble, heat the mixture gently in a water or sand bath to the solvent's boiling point. Add solvent dropwise (up to a total of 2 mL) until the solid just dissolves.[10]

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, scratch the inside of the test tube with a glass rod or place it in an ice-water bath.[11]

  • Evaluation: The best single solvent is one in which the compound is insoluble at room temperature but fully soluble at boiling, and which produces a good yield of crystals upon cooling.

Recommended Initial Solvents

Based on the molecule's polar, hydrogen-bonding nature, the following solvents are recommended for initial screening.

Solvent ClassRecommended SolventsExpected Behavior
Polar Protic Water, Ethanol, Methanol, IsopropanolHigh likelihood of success. The compound may be highly soluble in hot alcohols and less soluble in cold. Water may be a good anti-solvent when paired with an alcohol.[3][12]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateModerate likelihood. These solvents lack hydrogen-bond donating ability, which may reduce solubility compared to alcohols, potentially creating a favorable solubility curve.
Aromatic TolueneLow likelihood as a single solvent due to the compound's high polarity, but potentially useful as the less-polar component in a mixed-solvent system with an alcohol. Aromatic carboxylic acids are sometimes recrystallized from toluene mixtures.[3]
Non-Polar Hexane, HeptaneVery unlikely to dissolve the compound at any temperature. Primarily useful as an anti-solvent in a mixed-solvent system to precipitate the compound from a more soluble solvent.[12]

Table 1: Recommended solvents for initial screening.

Developing a Mixed-Solvent System

If no single solvent is ideal, a mixed-solvent system is the next logical step. This typically involves a "good" solvent in which the compound is highly soluble and a "bad" (or anti-solvent) in which it is poorly soluble.[12]

Protocol for Ethanol/Water System (Example):

  • Dissolve the crude compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • While maintaining the heat, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by an ice bath, to induce crystallization.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during recrystallization in a question-and-answer format.

Q4: My compound "oiled out" instead of forming crystals. What should I do? A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[8] This is often caused by the solution being too concentrated or cooling too quickly from a very high temperature.

  • Immediate Solution: Re-heat the solution until the oil fully redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation point. Allow the solution to cool much more slowly.[9]

  • Alternative Solvents: If the problem persists, your solvent's boiling point may be too high. Consider switching to a solvent with a lower boiling point.

Q5: No crystals have formed even after cooling in an ice bath. What went wrong? A5: This usually indicates that the solution is not supersaturated, likely because too much solvent was used.[9]

  • Solution 1 (Concentration): Gently heat the solution to boil off a portion of the solvent. Once the volume is reduced, allow it to cool again.

  • Solution 2 (Induce Nucleation): If the solution is supersaturated but reluctant to crystallize, you can induce it by:

    • Scratching: Vigorously scratch the inner wall of the flask at the solution's surface with a glass stirring rod. The microscopic glass fragments provide a surface for crystal growth.[11]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[8]

Q6: My final product is still colored. How can I remove colored impurities? A6: Highly conjugated or polymeric impurities can impart color. These can often be removed with activated carbon (charcoal).

  • Protocol: After dissolving your crude compound in the hot solvent, remove it from the heat source momentarily and add a very small amount of activated carbon (e.g., the tip of a spatula). Bring the solution back to a boil for a few minutes. The colored impurities will adsorb to the carbon's surface. Perform a hot gravity filtration to remove the carbon before allowing the solution to cool.[5] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

Q7: The recovery of my purified compound is very low. How can I improve the yield? A7: A low yield can result from several factors.[9]

  • Using Too Much Solvent: This is the most common cause. Always use the minimum amount of hot solvent required to fully dissolve the compound.

  • Premature Crystallization: The compound may have crystallized in the filter funnel during hot filtration. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[10]

  • Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[7]

  • Check the Mother Liquor: Significant product may remain dissolved in the filtrate. You can often obtain a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

Relationship Between Molecular Structure and Solvent Choice

G compound 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid -COOH (H-bond donor/acceptor) -CH2OH (H-bond donor/acceptor) N-H (H-bond donor) solvent_protic Polar Protic Solvents (e.g., Water, Ethanol) H-bond donating & accepting compound:f1->solvent_protic:p Strong Interaction compound:f2->solvent_protic:p Strong Interaction compound:f3->solvent_protic:p Strong Interaction solvent_aprotic Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) H-bond accepting only compound:f1->solvent_aprotic:p Moderate Interaction compound:f2->solvent_aprotic:p Moderate Interaction compound:f3->solvent_aprotic:p Moderate Interaction solvent_nonpolar Non-Polar Solvents (e.g., Hexane, Toluene) No H-bonding compound->solvent_nonpolar:p Weak Interaction (Poor Solubility)

Caption: Interaction potential between the compound's functional groups and solvent classes.

References

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved February 19, 2026, from [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents (US3654351A).
  • Recrystallization of Impure Benzoic Acid. (2020). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved February 19, 2026, from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved February 19, 2026, from [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). Journal of Chemical Health Risks. Retrieved February 19, 2026, from [Link]

  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (2023). Preprints.org. Retrieved February 19, 2026, from [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved February 19, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 19, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Chem355 Labbook-2020. (2020). Swarthmore College. Retrieved February 19, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Gustavus Adolphus College. Retrieved February 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of Indazole Derivatives. (2025). Asian Journal of Research in Chemistry. Retrieved February 19, 2026, from [Link]

  • 3-(hydroxymethyl)-1h-indazole-5-carboxylic acid. (n.d.). PubChemLite. Retrieved February 19, 2026, from [Link]

  • Method for preparing 1H-indazole derivative. (2013). Google Patents (CN102898374A).
  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (2023). Research & Reviews: Journal of Medicinal & Organic Chemistry. Retrieved February 19, 2026, from [Link]

Sources

Optimization

Addressing poor nucleophilicity of indazole nitrogen in substitution reactions

Welcome to the Indazole Chemistry Technical Support Center . This guide is engineered for medicinal chemists and process scientists encountering reactivity issues with the indazole scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Indazole Chemistry Technical Support Center .

This guide is engineered for medicinal chemists and process scientists encountering reactivity issues with the indazole scaffold. The indazole nitrogen (


-H) is notoriously deceptive: it is a poor nucleophile due to aromatic delocalization, yet it is prone to ambident reactivity (

vs.

selectivity).

Module 1: Diagnostic & Triage

Before modifying your reaction, identify the root cause of the failure. The indazole ring exists in a tautomeric equilibrium that dictates reactivity.

The Indazole Paradox
  • 
     (Pyrrole-like):  The thermodynamic tautomer. Non-basic, poor nucleophile, but forms the most stable product.
    
  • 
     (Pyridine-like):  The kinetic tautomer. More basic, higher electron density, but leads to the less stable quinonoid product.
    

Status Check: Why is your reaction failing?

SymptomProbable CauseRecommended Fix
0% Conversion

-H pKa is too high (~14) for the chosen base; Indazole is electron-deficient (EWG).
Switch to Protocol A (Strong Deprotonation) or Protocol C (Metal Catalysis).
Low Yield (<30%) Poor solubility of the anion; "Ion-pairing" masking the nucleophile.Add 18-Crown-6 (if K+) or switch solvent to DMSO/NMP.
Wrong Isomer (

)
Kinetic control dominant; Steric hindrance at

or

.
Switch to Protocol A (Thermodynamic Control).
Incomplete Arylation Oxidative addition failure; Catalyst poisoning.Switch to Protocol D (Buchwald-Hartwig).

Module 2: Troubleshooting -Alkylation ( )

User Question: "I am using


 in Acetone, but the reaction is extremely slow. How do I improve the nucleophilicity?"

Technical Analysis: Indazole is a weak acid. Weak bases like carbonate in protic or non-polar aprotic solvents often fail to generate a "naked" anion. To overcome poor nucleophilicity, you must shift the equilibrium fully to the indazolide anion.

Protocol A: Thermodynamic -Alkylation (The "Standard")

Best for: Unhindered primary alkyl halides, electron-poor indazoles.

  • Solvent: Anhydrous DMF or DMSO (0.2 M). Crucial: These dissociate the ion pair.

  • Base:

    
      (2.0 equiv). Why? The large Cesium cation creates a "loose" ion pair, exposing the nitrogen anion.
    
  • Temperature: Heat to 80–100 °C .

    • Mechanism:[1][2][3][4] High temperature allows

      
      -alkylated byproducts (kinetic) to revert and rearrange to the thermodynamically stable 
      
      
      
      -product.
  • Time: 4–16 hours.

Protocol B: Kinetic -Alkylation (Chelation Control)

Best for: Substrates where high heat is not tolerated.

  • Solvent: Anhydrous THF .

  • Base: NaH (1.2 equiv, 60% dispersion).

  • Additive: None usually needed, but if

    
     has a coordinating group (e.g., -COOMe), Na+ can chelate between 
    
    
    
    and the substituent, blocking
    
    
    and forcing
    
    
    attack.
  • Execution: Add NaH at 0 °C, stir 30 min (H2 evolution), then add electrophile. Warm to RT.

Module 3: Troubleshooting -Arylation (Cross-Coupling)

User Question: "My SNAr reaction with a fluoro-arene failed. The indazole won't displace the fluoride."

Technical Analysis: Unless the aryl ring is activated by strong EWGs (e.g., -NO2), indazole is too weak a nucleophile for standard SNAr. You must switch to Transition Metal Catalysis (TMC).

Decision Tree: Copper vs. Palladium

ReactionSelector Start Select Arylation Protocol ArylType Electrophile Type? Start->ArylType Boronic Boronic Acid (Ar-B(OH)2) ArylType->Boronic Halide Aryl Halide (Ar-I, Ar-Br) ArylType->Halide ChanLam Protocol E: Chan-Lam Coupling (Cu(OAc)2, Air) Boronic->ChanLam Sterics Sterically Hindered? Halide->Sterics YesSteric Yes (Ortho-subst) Sterics->YesSteric NoSteric No Sterics->NoSteric Buchwald Protocol D: Pd-Catalysis (Buchwald-Hartwig) YesSteric->Buchwald Ullmann Protocol C: Cu-Catalysis (Modified Ullmann) NoSteric->Ullmann

Caption: Selection logic for N-arylation based on electrophile availability and steric constraints.

Protocol C: Copper-Catalyzed Arylation (Modified Ullmann)

The workhorse for cost-effective arylation. Excellent for Aryl Iodides.

  • Reagents:

    • CuI (10 mol%)

    • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) OR 1,10-Phenanthroline.

    • Base:

      
       (2.0 equiv).
      
    • Solvent: Toluene or Dioxane (degassed).

  • Conditions: Sealed tube, 110 °C , 24h.

  • Troubleshooting:

    • Blue/Green reaction mixture? Oxygen ingress has oxidized Cu(I) to Cu(II) (inactive). Degas thoroughly.

    • Stalled reaction? Add 5 mol% more ligand.

Protocol D: Palladium-Catalyzed Arylation (Buchwald-Hartwig)

Required for Aryl Chlorides, Bromides, or electron-rich arenes.

  • Reagents:

    • Catalyst:

      
       (2 mol%) or precatalysts (e.g., XantPhos-Pd-G3).
      
    • Ligand: XantPhos (for N1 selectivity) or BrettPhos .

    • Base:

      
       or LiHMDS.
      
    • Solvent: 1,4-Dioxane.

  • Conditions: 100 °C.

  • Note: XantPhos is particularly good at enforcing

    
     selectivity due to its wide bite angle.
    

Module 4: Advanced FAQs

Q: Can I use the Mitsunobu reaction to alkylate indazole with an alcohol? A: Yes, but proceed with caution. The Mitsunobu reaction (DEAD/PPh3) often favors the


-isomer  or gives 1:1 mixtures, especially if the 

position is unsubstituted. The steric bulk of the triphenylphosphine-betaine intermediate pushes the reaction toward the more accessible (kinetic)

nitrogen.
  • Fix: If you must use an alcohol, consider converting it to a Mesylate (OMs) first, then use Protocol A .

Q: My indazole has a nitro group at position 6. It won't react. A: Electron-Withdrawing Groups (EWGs) increase the acidity of the N-H (good) but drastically reduce the nucleophilicity of the resulting anion (bad).

  • Fix: You cannot rely on SN2. Use Protocol C (Copper) . The metal inserts into the N-H bond, bypassing the need for nucleophilic attack.

Q: How do I confirm if I have


 or 

product?
A: Do not rely solely on LCMS.
  • 1H NMR (NOESY/ROESY): Look for a correlation (cross-peak) between the new alkyl protons and the proton at

    
     .
    
    • If Cross-peak exists

      
      
      
      
      
      -isomer
      .
    • If NO cross-peak (or cross-peak with

      
      ) 
      
      
      
      
      
      -isomer
      .
  • 13C NMR: The

    
     carbon signal usually shifts upfield (shielded) in 
    
    
    
    -isomers compared to
    
    
    .

Summary Data Table: Condition Screening

ElectrophileTargetRecommended SystemExpected Selectivity (

)
Alkyl Halide


, DMF, 100°C
>20:1
Alkyl Halide


, Chloroform, RT
1:5 (Variable)
Aryl Iodide

CuI, Diamine,

>50:1
Aryl Chloride

Pd-XantPhos,

>99:1
Boronic Acid


, Pyridine (Chan-Lam)
>10:1

References

  • Regioselective N-Alkylation of Indazoles: Slade, D. J., et al. "Indazole N-Alkylation: A Study of Regioselectivity."[5][6][7] Journal of Organic Chemistry, 2009.[8]

  • Copper-Catalyzed Arylation: Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles..."[9][10] Journal of Organic Chemistry, 2004.[9][10][11]

  • Palladium-Catalyzed Arylation: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Tautomerism & Selectivity: Luo, G., et al. "Regioselective Synthesis of N-Substituted Indazoles." Journal of Organic Chemistry, 2006.

Sources

Troubleshooting

Resolving regioisomer formation in 3-substituted indazole synthesis

Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket Subject: Regioisomer Control & C3-Functionalization Welcome to the Indazole Synthesis Knowledge Base. You have reached the advanced support tier.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket Subject: Regioisomer Control & C3-Functionalization

Welcome to the Indazole Synthesis Knowledge Base.

You have reached the advanced support tier. The synthesis of 3-substituted indazoles is notoriously plagued by regioisomeric ambiguity—specifically the competition between


- (N1)  and 

- (N2)
tautomers during alkylation, and the site-selectivity challenges (C3 vs. C7) during functionalization.

This guide moves beyond generic advice, offering mechanistic root-cause analysis and validated protocols to resolve these specific isomers.

Module 1: Diagnostic & Strategy Selection

Before proceeding, determine your synthetic entry point. Are you building the ring or modifying an existing one?

IndazoleStrategy Start START: Define Goal DeNovo De Novo Synthesis (Ring Closure) Start->DeNovo Building Ring PostSyn Post-Synthetic Modification Start->PostSyn Existing Ring Aryne Aryne + Hydrazone (Route A) DeNovo->Aryne 3-Aryl/Alkyl Ketone 2-Amino Ketone (Route B) DeNovo->Ketone 3-Methyl/Aryl Alkylation N-Alkylation of 3-Sub Indazole PostSyn->Alkylation CHAct C3-H Activation PostSyn->CHAct Result1 High Regiocontrol (Defined by Hydrazine) Aryne->Result1 Ketone->Result1 N1_Prob Issue: N1 vs N2 Selectivity Alkylation->N1_Prob Tautomer War C3_Prob Issue: C3 vs C7 Selectivity CHAct->C3_Prob Directing Groups

Figure 1: Strategic decision tree for selecting the synthetic route based on the desired substitution pattern and tolerance for regioisomeric separation.

Ticket #001: Resolving N1 vs. N2 Alkylation

The Problem: You are alkylating a 3-substituted indazole and obtaining an inseparable mixture of N1- and N2-alkylated products. Root Cause: Indazoles exist in a tautomeric equilibrium.

  • N1-Isomer: Thermodynamically more stable (aromaticity of the benzene ring is preserved).

  • N2-Isomer: Kinetically favored (lower transition state barrier) but less stable.

  • The "Conundrum": Simple alkylation (e.g., MeI, K₂CO₃) often yields mixtures because the reaction rate at N2 is faster, even if N1 is the lower-energy product [1].

Troubleshooting Guide: Tuning Selectivity
VariableConditionMechanismSelectivity Outcome
Base/Solvent NaH / THF Chelation Control Favors N1 (>95:5) .[1] The Na⁺ cation coordinates with N2 and the C3-substituent (if donating), blocking N2 and directing the electrophile to N1 [2].
Base/Solvent Cs₂CO₃ / DMF Thermodynamic Control Favors N1 .[2][3] High temperature promotes equilibration to the thermodynamically stable N1 form.
Reagent Diazo / TfOH Acid Catalysis Favors N2 .[4] Protonation of N2 (most basic site) followed by reaction with diazo compounds yields N2 products via a specific transition state [3].
Sterics Bulky C3-Group Steric Blocking Favors N1 . A large group at C3 (e.g., t-Butyl) sterically hinders the N2 position.
Protocol A: High-Fidelity N1-Alkylation (The NaH Method)

Best for: 3-substituted indazoles requiring precise N1-functionalization.[3]

  • Preparation: Dissolve 3-substituted-1H-indazole (1.0 equiv) in anhydrous THF (0.1 M) under Argon.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Checkpoint: Wait for H₂ evolution to cease (approx. 30 min). The solution should turn clear or slightly yellow.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Quench with sat. NH₄Cl.[5] Extract with EtOAc.

    • Validation: Check crude NMR. N1-alkyl protons typically appear upfield (δ 4.0–5.5) relative to N2-alkyl protons.

Ticket #002: De Novo Synthesis (Bypassing N-Alkylation)

The Problem: Post-synthetic alkylation is failing to give the required isomer purity. The Solution: Construct the ring after the nitrogen substituent is in place.

Protocol B: Aryne [3+2] Cycloaddition

Best for: 3-Aryl/Alkyl indazoles where N1/N2 ambiguity must be avoided entirely.

This method utilizes the reaction between in-situ generated arynes and N-tosylhydrazones.[6] It regioselectively yields N1-substituted or N-unsubstituted 3-aryl indazoles depending on the hydrazone structure [4].

  • Reagents: 2-(Trimethylsilyl)phenyl triflate (Aryne precursor, 1.2 equiv), N-tosylhydrazone (1.0 equiv), CsF (2.0 equiv).

  • Solvent: Acetonitrile (MeCN) or Toluene (0.1 M).

  • Procedure:

    • Mix hydrazone and CsF in solvent.

    • Add aryne precursor slowly at RT.

    • Stir for 12 hours.

  • Mechanism: The fluoride triggers aryne formation. The hydrazone generates a diazo intermediate which undergoes [3+2] cycloaddition.

  • Outcome: High yields of 3-substituted indazoles without N-isomer issues.

Ticket #003: C3-H Functionalization (Site Selectivity)

The Problem: You have an N1-protected indazole and need to install an aryl group at C3, but you are observing C7-arylation or no reaction. Root Cause: C3 is the most nucleophilic carbon, but C-H activation requires specific catalysts to overcome the energy barrier. Unprotected N-H can poison Pd-catalysts.

Mechanism of C3-Selectivity

C3Activation Substrate N1-Protected Indazole CMD CMD Transition State (Concerted Metalation-Deprotonation) Substrate->CMD + Pd(OAc)2 Pd_Species Pd(II) Species Pd_Species->CMD C3_Palladacycle C3-Palladacycle (Intermediate) CMD->C3_Palladacycle Regioselective at C3 (Electronic Preference) Product 3-Aryl Indazole C3_Palladacycle->Product Reductive Elimination

Figure 2: C3-H activation pathway via Concerted Metalation-Deprotonation (CMD).

Protocol C: "On-Water" C3-Arylation (Greaney Conditions)

Best for: Late-stage functionalization of N1-methyl or N1-SEM indazoles.

  • Reagents: N1-methylindazole (1.0 equiv), Aryl Bromide (1.5 equiv).

  • Catalyst System: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).[7]

  • Base/Additive: Ag₂CO₃ (1.0 equiv) - Note: Ag acts as a halide scavenger to promote the cationic Pd pathway.

  • Solvent: Water (degassed). The reaction is heterogeneous ("on water").

  • Conditions: Heat to 100°C for 16 hours in a sealed tube [5].

    • Why this works: Water promotes the hydrophobic effect, accelerating the reaction of organic components. The C3 position is electronically activated for electrophilic palladation over C7.

FAQ: Rapid Fire Troubleshooting

Q: Why am I getting N2-alkylation with Methyl Iodide? A: Methyl iodide is a "hard" electrophile and small. In polar aprotic solvents (DMF), the reaction is often under kinetic control, favoring the more nucleophilic (but less stable) N2 position. Switch to NaH/THF or use a bulkier electrophile to push thermodynamics toward N1.

Q: Can I convert N2-isomer back to N1? A: Yes, in some cases. Heating the N2-isomer in the presence of a catalyst (like trace acid or high heat in DMF) can induce a thermal rearrangement (sigmatropic shift) to the thermodynamically stable N1-isomer, though yields vary.

Q: My C3-H activation failed. The catalyst turned into "Pd black." A: This indicates catalyst decomposition. Ensure your N1-protecting group is stable (SEM or THP are good; Acetyl might cleave). Add a ligand like 1,10-phenanthroline to stabilize the Pd species if PPh₃ fails.

References
  • WuXi Biology. (2025). Mechanism of a Highly Selective N2 Alkylation of Indazole. Link

  • Beilstein J. Org. Chem. (2021).[5] Regioselective N-alkylation of the 1H-indazole scaffold. 17 , 1878–1887. Link

  • Chem. Commun. (2019). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. 55 , 9343-9346. Link

  • J. Org. Chem. (2011).[5] Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. 76 , 16, 6619–6628. Link

  • Chem. Sci. (2011). A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles. 2 , 2251-2255. Link

Sources

Optimization

Technical Guide: Stability of 3-Hydroxymethyl Group Under Acidic Hydrolysis

This technical guide addresses the stability and degradation mechanisms of the 3-hydroxymethyl group , with a primary focus on its critical role in Cephalosporin (Beta-Lactam) chemistry —a high-value context in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and degradation mechanisms of the 3-hydroxymethyl group , with a primary focus on its critical role in Cephalosporin (Beta-Lactam) chemistry —a high-value context in drug development where this moiety is a common metabolic or synthetic intermediate (e.g., Deacetyl-7-ACA).[1] A secondary section addresses the general stability of allylic/benzylic 3-hydroxymethyl groups in organic synthesis.

Part 1: Executive Technical Summary

The 3-hydroxymethyl group (–CH₂OH at the C3 position) is thermodynamically unstable in acidic media, particularly when attached to electron-rich heterocycles (like cephems, furans, or indoles) or allylic systems.[1] In drug development, this instability manifests through two primary failure modes:

  • Intramolecular Lactonization (The "Cephalosporin Trap"): In 3-hydroxymethyl-3-cephem-4-carboxylic acids (e.g., deacetyl-cephalothin, deacetyl-cefotaxime), acidic conditions catalyze the attack of the C3-hydroxyl group onto the C4-carboxylic acid (or activated carbonyls), forming a fused lactone ring.[1] This is often irreversible and leads to significant yield loss.

  • Allylic Dehydration & Polymerization: Protonation of the hydroxyl group leads to water loss, generating a resonance-stabilized allylic carbocation. This reactive intermediate rapidly undergoes nucleophilic trapping (solvolysis) or polymerization (tar formation).[1]

Part 2: Diagnostic Troubleshooting (Q&A)

Scenario A: Cephalosporin & Beta-Lactam Synthesis

Q1: I am hydrolyzing a 3-acetoxymethyl cephalosporin to the 3-hydroxymethyl alcohol. I see a non-polar impurity increasing over time. What is it? Diagnosis: You are likely observing Lactonization .[1] Mechanism: Under acidic conditions (pH < 4), the C4-carboxylic acid is protonated (or the C3-hydroxyl is activated), facilitating an intramolecular nucleophilic attack by the C3-hydroxymethyl oxygen onto the C4-carbonyl.[1] This forms a 5-membered lactone ring fused to the dihydrothiazine ring (e.g., Deacetylcephalothin lactone).[1] Corrective Action:

  • pH Adjustment: Maintain pH strictly between 6.5 and 7.5 during hydrolysis if using enzymes (esterases). For chemical hydrolysis, use low-temperature basic conditions (NaOH at 0°C) rather than acid.[1]

  • Quench Protocol: If acid quench is necessary, perform it rapidly at <5°C and immediately extract or buffer the solution.

Q2: My 3-hydroxymethyl intermediate is turning dark/black during acidic workup. Diagnosis: Polymerization via Allylic Carbocation . Mechanism: The 3-hydroxymethyl group is allylic to the


 double bond. Acid protonates the alcohol (

), which leaves as water.[1][2] The resulting allylic cation is highly electrophilic and reacts with other cephem molecules, leading to oligomers and dark tars. Corrective Action:
  • Solvent Trapping: Use a "scavenger" solvent that can trap the cation cleanly if dehydration is unavoidable (e.g., methanol to form the methyl ether, though this changes the structure).

  • Temperature Control: Keep acidic steps below -10°C . The activation energy for lactonization and polymerization is significantly higher than for simple protonation.

Scenario B: General Organic Synthesis (Benzylic/Allylic)

Q3: I have a 3-hydroxymethyl indole/isoquinoline. The alcohol disappears in dilute HCl, but I don't get the chloride. I get a dimer. Diagnosis: Friedel-Crafts Alkylation (Dimerization). Mechanism: The benzylic carbocation generated from the 3-hydroxymethyl group attacks the electron-rich aromatic ring of a second molecule.[1] Corrective Action:

  • Dilution: Run the reaction at high dilution (0.01 M) to disfavor intermolecular reactions.

  • Nucleophile Saturation: If trying to convert to a halide, use a vast excess of the halide source (e.g., saturated HCl/dioxane) to outcompete the dimerization.

Part 3: Mechanistic Visualization

The following diagram illustrates the two competing degradation pathways for a generic 3-hydroxymethyl-3-cephem derivative under acidic conditions.

Degradation_Pathways cluster_legend Key Start 3-Hydroxymethyl-3-cephem (Substrate) Protonated Protonated Intermediate (-OH2+) Start->Protonated H+ (Acid) Lactone_TS Intramolecular Attack (C3-OH attacks C4-COOH) Protonated->Lactone_TS Path A: Cyclization Carbocation Allylic Carbocation (Resonance Stabilized) Protonated->Carbocation Path B: Dehydration (-H2O) Lactone Fused Lactone Product (Irreversible Impurity) Lactone_TS->Lactone -H2O Polymer Oligomers / Tars (Darkening) Carbocation->Polymer Self-Reaction Solvolysis Solvent Adduct (e.g., Methyl Ether) Carbocation->Solvolysis Nucleophile Trap key1 Path A: Lactonization (Dominant in Cephems) key2 Path B: Carbocation Formation (General Allylic)

Caption: Divergent acid-degradation pathways for 3-hydroxymethyl-cephem derivatives. Path A (Red) dominates when the C4-carboxyl is free. Path B (Green) dominates in the presence of strong acids or absence of the C4-carboxyl.

Part 4: Standardized Acid Stability Protocol

Use this protocol to profile the stability of your specific 3-hydroxymethyl intermediate.

Materials
  • Buffer Systems: pH 1.0 (0.1N HCl), pH 2.0 (Phosphate), pH 4.5 (Acetate).[1]

  • Analysis: HPLC (C18 column, UV 254 nm).

  • Standard: Purified 3-hydroxymethyl starting material.

Workflow
  • Preparation: Dissolve substrate to 1 mg/mL in Acetonitrile/Water (1:1).

  • Initiation: Dilute 100 µL of stock into 900 µL of pre-thermostated buffer (25°C).

  • Sampling: Inject immediately (t=0) and then every 15 minutes for 2 hours.

  • Data Processing: Plot

    
     vs. Time.
    
    • Linear decay indicates first-order kinetics (typical for lactonization).[1]

    • Non-linear decay suggests autocatalysis or complex polymerization.[1]

Stability Benchmarks (Reference Data)
Substrate TypepH 1.0 (

)
pH 4.5 (

)
Primary Degradant
3-Hydroxymethyl-3-cephem < 30 min2 - 4 hoursLactone (Deacetylcephalothin type)
3-Acetoxymethyl-3-cephem ~ 4 hours> 24 hours3-Hydroxymethyl (Hydrolysis product)
Simple Benzyl Alcohol > 24 hoursStableChloride/Ether (Solvent dependent)

Part 5: References

  • Indelicato, J. M., et al. (1974).[1] "Hydrolysis of 3-acetoxymethylcephalosporins. Kinetics and mechanism." Journal of Medicinal Chemistry. Link

  • Bundgaard, H. (1985).[1] "Design of prodrugs: Bioreversible derivatives for various functional groups and chemical entities." Elsevier Science. Link

  • Yamashita, H., et al. (1988).[1] "Structure-activity relationships of cephalosporins having a 3-hydroxymethyl group." The Journal of Antibiotics. Link

  • Mobashery, S., & Johnston, M. (1987).[1] "Inactivation of alanine racemase by beta-chloro-L-alanine."[1] Biochemistry (Discusses general elimination mechanisms relevant to 3-substituted systems).[1] Link

  • Page, M. I. (1987).[1] "The Chemistry of Beta-Lactams." Springer.[1] (Detailed discussion on C3-substituent stability and lactonization). Link[1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid

Executive Summary & Strategic Context In the development of kinase inhibitors (e.g., VEGFR/PDGFR targets), the indazole scaffold is a privileged structure. The specific intermediate 3-(Hydroxymethyl)-1H-indazole-5-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of kinase inhibitors (e.g., VEGFR/PDGFR targets), the indazole scaffold is a privileged structure. The specific intermediate 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid represents a critical "bifunctional" building block: it possesses an oxidizable alcohol at C3 and an acidic handle at C5.

The Challenge: Characterizing this molecule is notoriously difficult due to:

  • Tautomeric Equilibrium: The 1H vs. 2H indazole shift.

  • Solubility Limits: The zwitterionic potential of the free acid and basic nitrogen.

  • Exchangeable Protons: Three distinct labile protons (NH, COOH, OH) that behave differently depending on the solvent system.

This guide compares the Analytical Performance of two primary NMR solvent systems—DMSO-d6 (Method A) and Methanol-d4 (Method B)—and provides a definitive assignment protocol to distinguish this product from its common regioisomers.

Experimental Protocol: The "Dual-Solvent" Strategy

To ensure data integrity, we do not rely on a single spectrum.[1] The "Self-Validating" protocol requires a comparative run.

Method A: The Structural Integrity Scan (DMSO-d6)
  • Purpose: Full structural assignment including labile protons (OH, NH, COOH).

  • Protocol:

    • Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6 (99.9% D).

    • Critical Step: Add 1 drop of activated molecular sieves directly to the tube if water content >0.1% to prevent OH signal broadening.

    • Acquire at 298 K. Pulse delay (

      
      ) must be 
      
      
      
      seconds to allow relaxation of the rigid aromatic core.
    • Reference: Residual DMSO quintet at 2.50 ppm.

Method B: The Resolution Scan (MeOD)
  • Purpose: Simplification of the aromatic region and confirmation of carbon-bound protons by deuterium exchange.

  • Protocol:

    • Dissolve 5 mg in Methanol-d4 (MeOD) .

    • Acquire standard 1H parameters.

    • Reference: Residual CHD2 peak at 3.31 ppm.

Spectral Analysis & Assignment Logic

The Aromatic Core (C-H Assignment)

The substitution pattern (3,5-disubstituted) leaves three aromatic protons: H4, H6, and H7 .

  • H4 (The Deshielded Singlet): Located at position 4, this proton is "peri" to the C3-substituent and ortho to the C5-carboxylic acid. The anisotropic effect of the carbonyl group strongly deshields this proton.

    • Appearance: Singlet (broadened by small meta-coupling).

    • Shift:~8.5 – 8.6 ppm .[2]

  • H6 (The Coupling Key): Located between the C5-COOH and C7-H.

    • Appearance: Doublet of Doublets (dd).

      
       Hz (ortho to H7) and 
      
      
      
      Hz (meta to H4).
    • Shift:~7.9 ppm .[2][3]

  • H7 (The Shielded Doublet): Adjacent to the N1/N2 nitrogen system.

    • Appearance: Doublet (d).[2]

    • Shift:~7.6 ppm .[2]

The Aliphatic & Labile Regions
  • 3-CH2 (Methylene):

    • DMSO: Doublet (~4.8 ppm) if coupled to OH; Singlet if OH is exchanging.

    • MeOD: Sharp Singlet (~4.85 ppm).

  • Labile Protons (DMSO only):

    • Indazole NH: Broad singlet, extremely downfield (13.0 – 13.8 ppm ).

    • COOH: Very broad, often overlaps with NH or water, or disappears due to exchange (12.0 – 13.0 ppm ).

    • CH2-OH: Triplet or broad singlet (~5.2 ppm ).

Comparative Performance Guide: DMSO-d6 vs. MeOD

This section objectively compares how the choice of solvent impacts the "readability" of the molecule.

FeatureMethod A: DMSO-d6 (Recommended)Method B: Methanol-d4 (Alternative)Scientific Insight
Solubility High (Dissolves polar acid/alcohol)Moderate (May require warming)DMSO disrupts intermolecular H-bonds better than MeOD.
Labile Protons Visible (NH, OH, COOH observed)Invisible (Exchanged to OD, ND)Use DMSO to prove the presence of the alcohol and acid groups.
Peak Shape Broader (Viscosity broadening)Sharp (Low viscosity)MeOD is superior for resolving tight aromatic coupling constants (

).
Water Artifact Distinct peak at ~3.3 ppmHDO peak at ~4.8 ppmWarning: In MeOD, the HDO peak often obscures the crucial 3-CH2 signal.
Tautomerism Slow exchange (Individual tautomers may be seen)Fast exchange (Averaged signals)DMSO is required to study N1 vs N2 tautomer ratios.
Visualization: Solvent Selection Logic

SolventLogic Start Sample: 3-(Hydroxymethyl)-1H-indazole-5-COOH Goal_Struct Goal: Full Structure Proof Start->Goal_Struct Goal_Res Goal: Purity/Coupling Analysis Start->Goal_Res DMSO Solvent: DMSO-d6 (Viscosity: High) Goal_Struct->DMSO Required MeOD Solvent: Methanol-d4 (Viscosity: Low) Goal_Res->MeOD Preferred Result_A Result: OH/NH Visible Separated Water Peak DMSO->Result_A Result_B Result: Sharp Multiplets Exchangeables Lost Water Obscures CH2 MeOD->Result_B

Caption: Decision matrix for solvent selection based on analytical goals (Structural Confirmation vs. Resolution).

Advanced Validation: Distinguishing Regioisomers

A common synthesis failure mode is alkylation at N2 instead of N1, or substitution at C3 vs C7.

The NOESY/ROESY Self-Validation Protocol

To confirm the 3-position substitution and N1-tautomer dominance:

  • NOE Correlation 1 (H4 <-> CH2): Irradiating the methylene (CH2) at ~4.8 ppm must show a strong NOE enhancement of the H4 aromatic singlet (~8.5 ppm).

    • Interpretation: This proves the CH2 is at Position 3 (adjacent to H4). If the CH2 were at Position 7, it would enhance H6.

  • NOE Correlation 2 (NH <-> H7): In the 1H-tautomer (dominant in DMSO), the NH proton (~13.5 ppm) shows NOE to H7 (~7.6 ppm).

    • Note: In the 2H-tautomer, the NH would show NOE to H3 (which is substituted here) or the CH2 group.

Visualization: Structural Connectivity

NOE_Pathway CH2 3-CH2 (4.8 ppm) H4 H4 (8.5 ppm) (Peri-Position) CH2->H4 Strong NOE (Confirm Pos 3) H6 H6 (7.9 ppm) H4->H6 Meta Coupling (J ~1.5Hz) H7 H7 (7.6 ppm) H6->H7 Ortho Coupling (J ~8.5Hz) NH N1-H (~13.5 ppm) NH->H7 Weak NOE (Confirm 1H-Tautomer)

Caption: Key spatial correlations (NOE) and spin-spin couplings establishing the 3,5-substitution pattern.

Troubleshooting & Impurity Profile

When analyzing this product, watch for these specific impurities:

  • Indazole-5-carboxylic acid (Des-hydroxymethyl):

    • Indicator: Appearance of a new singlet at ~8.1 ppm (H3) and loss of the CH2 signal at 4.8 ppm.

  • Oxidation Byproduct (3-Formyl-indazole):

    • Indicator: The CH2 signal shifts to an aldehyde singlet at ~10.1 ppm .

  • Residual Water (in MeOD):

    • Issue: The HDO peak in MeOD is ~4.8–4.9 ppm, which directly overlaps with the 3-hydroxymethyl CH2 signal.

    • Solution: Use DMSO-d6 (H2O at 3.3 ppm) or add a shift reagent.

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts and Couplings. University of Wisconsin-Madison. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Fruchier, A., et al. (1977).[2] Proton NMR of Indazoles: Tautomerism and Substituent Effects. Organic Magnetic Resonance, 9(4), 235. (Foundational data on indazole ring currents).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62(21), 7512–7515. [Link]

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Reference for tautomeric equilibrium of indazoles).

Sources

Validation

Comparative Analysis of FTIR vs. NMR and Raman for Characterizing Functionalized Indazoles

Executive Summary & Scientific Context In the development of kinase inhibitors (e.g., Axitinib analogues) and non-steroidal anti-inflammatory drugs (NSAIDs), the indazole scaffold is a privileged structure. However, diff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of kinase inhibitors (e.g., Axitinib analogues) and non-steroidal anti-inflammatory drugs (NSAIDs), the indazole scaffold is a privileged structure. However, differentiating between hydroxyl (-OH) and carboxyl (-COOH) functionalization on this ring system presents a unique analytical challenge due to tautomerism (


- vs. 

-indazole) and extensive intermolecular hydrogen bonding in the solid state.

While Nuclear Magnetic Resonance (NMR) is the gold standard for skeletal elucidation, it often fails to characterize labile protons involved in hydrogen bonding networks due to solvent exchange or line broadening.

This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against NMR and Raman spectroscopy. It demonstrates that FTIR is the superior technique for the rapid, solid-state differentiation of carboxyl and hydroxyl groups in indazoles, specifically due to its sensitivity to vibrational modes affected by dimerization.

Technical Deep Dive: The Vibrational Physics

To accurately interpret the spectra, one must understand the underlying physics of the vibrations in the indazole micro-environment.

The "Broad Band" Challenge ( )

Both -OH and -COOH groups absorb in this high-energy region, but their behaviors differ mechanically:

  • Phenolic/Alcoholic -OH: Exhibits a broad band centered around

    
      due to random hydrogen bonding.
    
  • Carboxylic -COOH: Forms stable cyclic dimers in the solid state. This creates a very strong, broad absorption often described as a "beard," extending from

    
     down to 
    
    
    
    .
  • Indazole N-H Interference: The

    
    -indazole tautomer possesses an N-H stretch at 
    
    
    
    , which directly overlaps with the O-H signal.
The Carbonyl Marker ( )

The definitive differentiator is the Carbonyl (


) stretch.
  • Carboxylic Acid: Displays a strong peak at

    
     .
    
  • Hydroxyl-Indazole: Lacks this feature entirely.[1]

  • False Positive Risk: The Indazole

    
     ring stretch appears at 
    
    
    
    . Low-resolution analysis can mistake this for a hydrogen-bonded carbonyl.

Comparative Analysis: FTIR vs. Alternatives

The following table synthesizes experimental performance metrics for identifying functional groups in solid-state indazole derivatives.

FeatureFTIR (ATR Mode)

H NMR (Solution)
Raman Spectroscopy
Primary Detection Dipole moment change (Polar bonds: O-H, C=O)Magnetic moment of nucleiPolarizability change (Non-polar bonds: C=C, N=N)
H-Bond Sensitivity High. Distinct shifts for monomer vs. dimer.Low. Solvent effects often average/mask labile protons.Medium. Good for lattice modes, but often obscured.
Sample State Solid (Native state). No dissolution required.Liquid (Solvent interaction alters H-bonds).Solid.
Indazole Specifics Excellent for

vs

differentiation.
Excellent for ring proton assignment.Poor. Indazoles often fluoresce, swamping the Raman signal.
Throughput High (< 1 min/sample).Low (10-30 min/sample).High.
Expert Insight: Why FTIR Wins for this Application

While NMR is superior for determining where the group is attached (e.g., position 3 vs. 5), FTIR is superior for determining what the group is (Acid vs. Alcohol) in the solid drug substance. The formation of carboxylic acid dimers (which only exist in solid/non-polar environments) creates a spectral fingerprint in FTIR that is destroyed when the sample is dissolved in DMSO-


 for NMR.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for differentiating these groups using spectroscopic data.

IndazoleAnalysis Start Unknown Indazole Sample Step1 Perform ATR-FTIR (4000 - 600 cm⁻¹) Start->Step1 CheckCO Check 1680 - 1760 cm⁻¹ (Strong Band?) Step1->CheckCO HasCO Yes: Carbonyl Present CheckCO->HasCO Band Detected NoCO No: Carbonyl Absent CheckCO->NoCO No Band CheckBroad Check 3300 - 2500 cm⁻¹ (Broad 'Beard'?) HasCO->CheckBroad ResultOH CONFIRMED: Hydroxyl/Phenol (Indazole-OH) NoCO->ResultOH Broad OH (3200-3500) ResultAcid CONFIRMED: Carboxylic Acid (Indazole-COOH) CheckBroad->ResultAcid Very Broad (Dimer) ResultAmide Check Amide I/II (Possible Amide) CheckBroad->ResultAmide Sharp NH Spikes

Caption: Logical decision tree for differentiating carboxyl and hydroxyl groups based on FTIR spectral features.

Experimental Protocol: ATR-FTIR Analysis

This protocol is designed to minimize atmospheric water interference and maximize the resolution of the carbonyl region.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal. Single-bounce is preferred for ease of cleaning; 3-bounce provides higher sensitivity for trace analysis.

  • Sample: Dry Indazole derivative powder (

    
     mg).
    
Step-by-Step Methodology
  • Crystal Cleaning (Critical):

    • Clean the ATR crystal with isopropanol and a lint-free wipe.

    • Validation: Run a "Preview" scan. The background must be flat. Any peaks at

      
       indicate residual solvent/oil.
      
  • Background Collection:

    • Collect an air background (32 scans,

      
       resolution).
      
    • Why: Removes atmospheric

      
       (
      
      
      
      ) and
      
      
      vapor (
      
      
      ) which interfere with the O-H analysis.
  • Sample Loading:

    • Place the indazole powder to cover the crystal eye (approx. 2-5 mg).

    • Apply pressure using the anvil.

    • Target: Achieve roughly 20-30% Transmittance (or 0.3-0.7 Absorbance units) for the strongest peaks.

  • Data Acquisition:

    • Range:

      
      .
      
    • Resolution:

      
       (Standard) or 
      
      
      
      (High Res).
    • Scans: 32 or 64.

  • Post-Processing:

    • Apply ATR Correction (corrects for penetration depth variation vs. wavelength).

    • Apply Baseline Correction (Rubberband method) if scattering causes a tilted baseline.

Data Interpretation Guide

Use this reference table to assign your peaks.

Functional GroupFrequency (

)
Shape/IntensityNotes
O-H Stretch (Acid)

Very Broad, MediumLook for the "Fermi Resonance" shoulder near

.
C=O[2] Stretch (Acid)

Sharp, StrongShifts to

if monomeric (rare in solid state).
O-H Stretch (Alcohol)

Broad, StrongDistinctly narrower than the acid "beard".
N-H Stretch (Indazole)

Medium, VariableOverlaps with OH.

-indazole tautomer only.
C=N Stretch (Ring)

MediumDo not confuse with C=O.
C-O Stretch

StrongPresent in both acids and alcohols/ethers.
Case Study: Indazole-3-carboxylic acid

In the analysis of Indazole-3-carboxylic acid , one will observe a dominant carbonyl peak at approximately


  (indicative of dimerization) and a broad O-H stretch obscuring the C-H stretching region (

). In contrast, 5-hydroxyindazole will show a broad O-H band centered at

but will be completely silent in the

region, showing only the ring breathing modes below

.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Bakalova, S. M., et al. (2008). "The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles." PubMed. Available at: [Link]

  • García-Valdivia, A. A., et al. (2021).[3] "Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid." ResearchGate.[1][4] Available at: [Link]

  • Molina, P., et al. (2003). "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles." PMC. Available at: [Link]

Sources

Comparative

A Senior Scientist's Guide to HPLC Retention Time Comparison for Indazole Carboxylic Acid Impurities

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) retention times for indazole-3-carboxylic acid and its potential process-related impurities. As a key starting material in the s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) retention times for indazole-3-carboxylic acid and its potential process-related impurities. As a key starting material in the synthesis of various pharmaceuticals, such as the 5-HT3 antagonist Granisetron, rigorous analytical control of indazole-3-carboxylic acid is paramount to ensure the safety and efficacy of the final drug product[1][2]. This document moves beyond a simple recitation of methods to explain the fundamental chromatographic principles that govern the separation, enabling researchers to make informed decisions in method development and troubleshooting.

The objective is to compare the chromatographic behavior of indazole-3-carboxylic acid and a selection of its representative impurities across three distinct reversed-phase stationary phases, providing a clear rationale for the observed differences in retention and selectivity.

The Chromatographic Foundation: Principles of Separation

Understanding the separation of indazole-3-carboxylic acid, an ionizable aromatic compound, requires a firm grasp of the core principles of reversed-phase HPLC. The retention and elution of an analyte are primarily governed by its partitioning between a non-polar stationary phase and a polar mobile phase[3].

The Critical Role of Mobile Phase pH

For an acidic analyte like indazole-3-carboxylic acid, the pH of the mobile phase is arguably the most influential parameter affecting retention time. The relationship is dictated by the analyte's acid dissociation constant (pKa)[4].

  • When pH < pKa: The analyte exists predominantly in its neutral, protonated form (R-COOH). This form is less polar (more hydrophobic) and interacts more strongly with the non-polar stationary phase, resulting in a longer retention time [5][6].

  • When pH > pKa: The analyte is primarily in its ionized, deprotonated (anionic) form (R-COO⁻). This form is significantly more polar and has a weaker interaction with the stationary phase, leading to a shorter retention time [5].

Therefore, controlling the mobile phase pH with a suitable buffer or acid modifier is essential for achieving robust and reproducible separations[4][7]. For this analysis, a mobile phase acidified with formic acid (pH ≈ 2.7) is used to ensure all carboxylic acid analytes are fully protonated, maximizing their retention and promoting sharp peak shapes.

The Influence of Stationary Phase Chemistry

While the mobile phase sets the conditions, the stationary phase provides the environment for separation. The choice of column chemistry can introduce unique interactions that alter the selectivity and resolution between closely related compounds.

  • C18 (Octadecylsilane): The industry workhorse, providing strong hydrophobic interactions. Retention is primarily based on the overall hydrophobicity of the analyte[3][8].

  • Phenyl-Hexyl: This phase incorporates a phenyl ring linked by a hexyl chain. In addition to hydrophobic interactions, it offers π-π stacking interactions with aromatic analytes like the indazole ring system. This can provide alternative selectivity compared to a standard C18 phase.

  • AQ-C18 (Aqueous C18): These are specially designed polar-modified or polar-endcapped C18 columns. They are engineered to prevent "phase collapse" or "dewetting" when using highly aqueous mobile phases (like those required at the beginning of a gradient for polar impurities)[9]. This ensures reproducible retention for very polar compounds that would otherwise elute in or near the void volume on a traditional C18 column[10].

Experimental Design for Comparative Analysis

This section details a robust HPLC protocol designed to compare the performance of three different stationary phases for the analysis of indazole-3-carboxylic acid and its potential impurities.

Target Analytes

The following compounds were selected for this comparative study, representing the active pharmaceutical ingredient (API) and plausible process-related impurities with varying polarities.

Compound NameRoleRationale for InclusionExpected Polarity
5-Nitroindazole-3-carboxylic acid Impurity CA potential impurity from nitrated starting materials. Highly polar due to two electron-withdrawing groups (NO₂ and COOH).Highest
1-Nitroso-1H-indazole-3-carboxylic acid Impurity BA potential N-nitroso impurity, a class of compounds under high regulatory scrutiny.[11] Polarity is increased by the N-nitroso group.High
Indazole-3-carboxylic acid APIThe target molecule for analysis.[12]Medium
Indazole Impurity AThe decarboxylation product. Loss of the polar carboxylic acid group makes it significantly less polar than the API.Lowest
HPLC Method Protocol

Instrumentation:

  • Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

Columns:

  • C18: ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 5 µm)

  • Phenyl-Hexyl: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 5 µm)

  • AQ-C18: GL Sciences InertSustain AQ-C18 (150 x 4.6 mm, 5 µm)[3]

Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

Method Parameters:

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Sample Preparation: A mixed standard solution containing ~10 µg/mL of each analyte was prepared in a 50:50 mixture of Acetonitrile and Water.

Experimental Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Comparison prep_standards Prepare Mixed Standard (API + Impurities) prep_mpA Prepare Mobile Phase A (0.1% Formic Acid in H₂O) instrument Equilibrate HPLC System (Column, Temp, Flow) prep_standards->instrument prep_mpB Prepare Mobile Phase B (Acetonitrile) inject Inject Sample (5 µL) instrument->inject run_gradient Run Gradient Program (10-80% B over 15 min) inject->run_gradient detect Detect Analytes (UV @ 254 nm) run_gradient->detect integrate Integrate Chromatogram (Identify Peaks) detect->integrate record_rt Record Retention Times (tR) integrate->record_rt compare Compare tR Across Columns (C18, Phenyl-Hexyl, AQ-C18) record_rt->compare

Caption: Workflow for the comparative HPLC analysis of indazole carboxylic acid impurities.

Results: A Comparative Data Analysis

The following table summarizes the retention time (tR) data obtained for the four target analytes on each of the three columns under the specified experimental conditions.

Table 1: Comparative Retention Times (tR in minutes)

AnalyteStructureC18Phenyl-HexylAQ-C18
Impurity C: 5-Nitroindazole-3-carboxylic acid[Structure with NO₂ group]4.154.384.25
Impurity B: 1-Nitroso-1H-indazole-3-carboxylic acid[Structure with N=O group]5.826.155.91
API: Indazole-3-carboxylic acid[Standard indazole-3-COOH structure]7.347.557.40
Impurity A: Indazole[Structure without COOH group]9.889.659.95

Scientific Interpretation and Discussion

The experimental data provides clear insights into how stationary phase chemistry influences the separation of indazole-3-carboxylic acid and its impurities.

Causality of Elution Order

The elution order is consistent across all three reversed-phase columns and is governed primarily by analyte polarity, as predicted by chromatographic theory.

G cluster_input Analyte Properties cluster_process Reversed-Phase HPLC Column cluster_output Elution from Column Impurity_C Impurity C (5-Nitro-) Polarity: Highest -NO₂, -COOH groups column Non-Polar Stationary Phase Impurity_C->column Weakest Hydrophobic Interaction Impurity_B Impurity B (1-Nitroso-) Polarity: High -N=O, -COOH groups API API (Indazole-3-COOH) Polarity: Medium -COOH group Impurity_A Impurity A (Indazole) Polarity: Lowest No -COOH group Impurity_A->column Strongest Hydrophobic Interaction Elution_Order Elution Order First: Impurity C Next: Impurity B Next: API Last: Impurity A column->Elution_Order Early Elution (Short tR) Late Elution (Long tR)

Caption: Relationship between analyte polarity and HPLC retention time in reversed-phase mode.

  • Impurity C (5-Nitroindazole-3-carboxylic acid): Elutes first due to its high polarity imparted by both the carboxylic acid and the strongly electron-withdrawing nitro group.

  • Impurity B (1-Nitroso-1H-indazole-3-carboxylic acid): The N-nitroso group also increases polarity relative to the parent API, causing it to elute earlier.

  • API (Indazole-3-carboxylic acid): Serves as the benchmark for retention. Its polarity is primarily driven by the carboxylic acid function.

  • Impurity A (Indazole): Elutes last. The removal of the highly polar carboxylic acid group makes it the most hydrophobic compound in the mixture, leading to the strongest interaction with the stationary phase and the longest retention time.

Stationary Phase Selectivity Comparison
  • C18 vs. Phenyl-Hexyl: The Phenyl-Hexyl column demonstrates a notable increase in the retention of the nitro- and nitroso-substituted impurities (Impurity C and B) relative to the API. This is attributed to favorable π-π interactions between the electron-deficient aromatic rings of the impurities and the electron-rich phenyl rings of the stationary phase. Conversely, Impurity A (Indazole) shows a slightly shorter retention time on the Phenyl-Hexyl column compared to the C18. This suggests that for the less substituted indazole ring, standard hydrophobic partitioning on C18 is a stronger retention mechanism than the combined hydrophobic and π-π interactions on the Phenyl-Hexyl phase. This change in selectivity can be exploited to improve the resolution of specific critical pairs during method development.

  • AQ-C18 Performance: The AQ-C18 column provides retention times very similar to the standard C18 column for this specific gradient. Its true value lies in its robustness and reliability at the start of the gradient, where the mobile phase is 90% aqueous. It ensures that the highly polar Impurity C is well-retained away from the solvent front, providing a more trustworthy and quantifiable result, especially if the analysis were to begin with an isocratic hold under highly aqueous conditions[9].

Conclusion and Recommendations

This guide demonstrates that a systematic comparison of stationary phases, grounded in an understanding of chromatographic principles, is essential for developing robust HPLC methods for impurity profiling.

  • A standard C18 column offers a reliable, general-purpose separation based on hydrophobicity and is a suitable starting point for method development.

  • A Phenyl-Hexyl column should be considered a primary alternative when enhanced resolution is needed for aromatic analytes, as its alternative selectivity via π-π interactions can effectively separate compounds that co-elute on a C18 phase.

  • An AQ-C18 column is the recommended choice for methods that require high percentages of aqueous mobile phase, ensuring the reliable retention and quantification of early-eluting polar impurities.

The selection of the optimal column is ultimately dictated by the specific impurity profile of the drug substance and the critical resolution requirements defined during method validation[13]. By applying the principles and experimental logic outlined here, researchers can confidently develop and validate HPLC methods that guarantee the quality and safety of indazole-based pharmaceutical products.

References

  • SIELC Technologies. (n.d.). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Charged Stationary Phases in Reversed Phase HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Crawford Scientific. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]

  • Esteban, A. M. (n.d.). Mechanisms of retention in HPLC Part 2. HPLC 2013. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (2020, September 10). How to separate a mixture of organic acids by HPLC?. Retrieved from [Link]

  • PureSynth. (n.d.). Indazole-3-Carboxylic Acid 98.0%(HPLC). Retrieved from [Link]

  • GL Sciences. (n.d.). Reverse Phase HPLC Columns. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Veeprho. (n.d.). 1-Nitroso-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Technology Networks. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Retrieved from [Link]

  • Martins, A. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 921-936. Retrieved from [Link]

  • Naka, T., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2708. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid: The Gold Standard of Single-Crystal XRD and Its Alternatives

For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of its physicochemical properties, biological activity, and potential as a therapeutic agent. 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid, a substituted indazole, belongs to a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1] The unequivocal confirmation of its atomic arrangement is a critical step in its development pathway.

This guide provides a comprehensive overview of single-crystal X-ray diffraction (XRD) as the definitive method for determining the crystal structure of a novel compound like 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid. While a definitive crystal structure for this specific molecule is not currently available in the public domain, this guide will serve as a detailed methodological comparison. We will outline a standard experimental protocol for obtaining such a structure, discuss the expected outcomes, and objectively compare the capabilities of single-crystal XRD with other powerful analytical techniques.

The Unambiguous Answer: Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD stands as the gold standard for determining the arrangement of atoms in a crystalline solid.[2] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be precisely determined. For a novel active pharmaceutical ingredient (API), this information is invaluable for understanding its solid-state properties, such as polymorphism, which can significantly impact its stability, solubility, and bioavailability.

A Roadmap to a Crystal Structure: Experimental Protocol

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and patience.

1. Growing the Perfect Crystal:

The adage "garbage in, garbage out" is particularly apt in crystallography. The quality of the diffraction data is intrinsically linked to the quality of the single crystal. The goal is to obtain well-ordered, single crystals with dimensions typically in the range of 0.1 to 0.3 mm. For a novel compound like 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid, several crystallization techniques should be explored:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Caption: Crystal Growth Methodologies.

2. The Diffraction Experiment: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected as the X-rays are scattered by the electrons in the crystal lattice.

Sources

Comparative

Technical Assessment: UV-Vis Characterization of 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid

Executive Summary & Technical Context[1] 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid (CAS: 1000373-79-4) is a critical bicyclic heterocyclic intermediate, often utilized as a scaffold in the synthesis of PARP inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1]

3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid (CAS: 1000373-79-4) is a critical bicyclic heterocyclic intermediate, often utilized as a scaffold in the synthesis of PARP inhibitors and kinase antagonists. Its UV-Vis absorption profile is dominated by the conjugated indazole core and modulated by the electron-withdrawing carboxylic acid at the C5 position.

While specific spectral data for this intermediate is often proprietary or omitted in synthetic papers, structural analysis of the parent 1H-indazole-5-carboxylic acid indicates a primary absorption maximum (


) in the 275–285 nm  range in polar solvents (Methanol/Ethanol).

This guide provides a comparative spectral analysis, a self-validating experimental protocol for precise determination, and a theoretical framework for understanding pH-dependent spectral shifts.

Comparative Spectral Analysis

The following table synthesizes literature data for the parent pharmacophore and structurally related analogs to establish the expected spectral window for the target molecule.

CompoundStructure Features

(nm)

(M⁻¹cm⁻¹)
SolventRef
1H-Indazole Unsubstituted Core250, 285, 296~5,000 - 8,000MeOH[1, 2]
1H-Indazole-5-COOH 5-Carboxy (EWG)275 – 283 ~15,000 - 20,000MeOH/ACN[3, 4]
Target Molecule 3-CH₂OH + 5-COOHPredicted: 278 – 288 Est. 12,000+MeOHCalc.

Mechanistic Insight:

  • Bathochromic Shift: The 5-carboxylic acid group extends the conjugation of the aromatic system, causing a red shift (bathochromic) of roughly 20-30 nm compared to the unsubstituted indazole.

  • 3-Hydroxymethyl Effect: The -CH₂OH group at position 3 is not directly conjugated to the

    
    -system in a way that significantly alters the HOMO-LUMO gap. It acts as a weak auxochrome. Expect a minimal shift (<5 nm) relative to the 1H-indazole-5-carboxylic acid, potentially slightly broadening the band due to hydrogen bonding capabilities.
    

Experimental Protocol: Determination of and

To ensure data integrity suitable for regulatory filing or publication, follow this self-validating protocol. This method accounts for the compound's solubility and acid-base behavior.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (MeOH) or Phosphate Buffer (pH 7.4). Note: MeOH is preferred for initial characterization to avoid pH-dependent shifts.

  • Blank: Pure solvent from the same bottle used for dilution.

  • Equipment: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

  • Cuvette: Quartz, 1 cm path length (

    
    ).
    
Step-by-Step Workflow
Step 1: Stock Solution Preparation

Dissolve ~1.92 mg of the target molecule (MW: 192.17 g/mol ) in 10 mL MeOH to create a 1.0 mM (1000


M)  stock solution. Sonicate to ensure complete dissolution.
Step 2: Serial Dilution (Linearity Check)

Prepare three working standards to verify Beer-Lambert Law linearity (


):
  • Std A: 50

    
    M
    
  • Std B: 25

    
    M
    
  • Std C: 12.5

    
    M
    
Step 3: Spectral Scanning
  • Perform a baseline correction with pure MeOH.

  • Scan Std A (50

    
    M) from 200 to 400 nm.
    
  • Identify

    
    . If Absorbance > 1.0, use Std B.
    
  • Calculate Molar Extinction Coefficient (

    
    ) using: 
    
    
    
    .
Experimental Workflow Diagram

UV_Protocol Stock Stock Prep (1 mM in MeOH) Dilution Serial Dilution (12.5 - 50 µM) Stock->Dilution Scan Spectral Scan (200-400 nm) Dilution->Scan Blank Baseline Corr. (Pure Solvent) Blank->Scan Reference Data Calculate ε (Beer's Law) Scan->Data Check Linearity Check (R² > 0.99) Data->Check

Figure 1: Standardized workflow for accurate determination of molar extinction coefficient.

Critical Variable: pH-Dependent Spectral Shifts

The target molecule is amphoteric/zwitterionic in nature. The carboxylic acid (pKa ~4.5) and the indazole nitrogen (pKa ~1.2 for protonation, pKa ~14 for deprotonation) create distinct species with unique UV signatures.

  • Acidic pH (< 2): Protonation of N1/N2. Expect a Blue Shift (Hypsochromic) due to loss of electron density in the ring.

  • Neutral pH (4-7): Carboxylic acid deprotonates (

    
    ).
    
  • Basic pH (> 10): Indazole NH deprotonates. Expect a Red Shift (Bathochromic) and hyperchromic effect due to increased electron density and resonance delocalization.

Acid-Base Equilibrium Diagram

Equilibrium Cation Cationic Form (pH < 2) Protonated N Neutral Neutral/Zwitterion (pH 4-7) COOH -> COO- Cation->Neutral -H+ (Blue Shift) Neutral->Cation +H+ Anion Anionic Form (pH > 10) Indazole NH -> N- Neutral->Anion -H+ (Red Shift) Anion->Neutral +H+

Figure 2: Impact of pH on the electronic state and resulting spectral shift of the indazole scaffold.

References

  • PubChem. 1H-Indazole-5-carboxylic acid Compound Summary. National Center for Biotechnology Information. Link

  • Science-SoftCon. UV/Vis+ Photochemistry Database: Indazole derivatives. Link

  • Optibrium. Crystal structures and binding interactions of indazole-5-carboxamides. (Data derived from comparative scaffold analysis). Link

  • ChemicalBook. 1H-Indazole-5-carboxylic acid Properties and Spectra. Link

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 3-(Hydroxymethyl)-1H-indazole-5-carboxylic Acid

Topic: 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid proper disposal procedures Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals Executive Summary & Immediate Safety Profile 3-(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid proper disposal procedures Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals

Executive Summary & Immediate Safety Profile

3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid is a bifunctional indazole intermediate commonly utilized in kinase inhibitor discovery and fragment-based drug design. Its dual polarity (carboxylic acid and primary alcohol) creates specific solubility and reactivity profiles that dictate its disposal pathway.

Unlike common solvents, this compound is not typically a "listed" RCRA waste (P-list or U-list) in its pure form, but it must be managed as hazardous chemical waste due to its bioactive potential and organic nature.

Physicochemical & Hazard Data
ParameterSpecificationOperational Implication
Chemical Class Heterocyclic Organic AcidSegregate from strong oxidizers and bases.
Physical State Solid (Powder/Crystal)Dust Hazard: Use local exhaust ventilation (fume hood).
Acidity (pKa) ~3.5 - 4.5 (Carboxylic acid)Incompatible with cyanide/sulfide waste (risk of gas evolution).
GHS Classification Irritant (Skin/Eye/Resp)H315, H319, H335. Standard PPE required.[1]
Water Solubility Low/Moderate (pH dependent)Do NOT dispose via sanitary sewer.

Waste Characterization & Segregation Strategy

Effective disposal begins at the bench. You must characterize the waste stream before it enters the accumulation container. This self-validating system prevents dangerous incompatibilities.

The Segregation Logic (Decision Tree)

The following diagram illustrates the decision logic for segregating this specific indazole derivative based on its experimental state (Solid vs. Solution).

WasteSegregation Start Waste Generation: 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid State Physical State? Start->State Solid Solid / Powder (Pure or Precipitate) State->Solid Liquid Solution / Mother Liquor State->Liquid SolidBin Solid Organic Waste (Wide-Mouth Drum) Solid->SolidBin Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalo Aqueous Aqueous Buffer (HPLC Waste) SolventCheck->Aqueous HaloBin Halogenated Solvent Waste (Carboy) Halo->HaloBin NonHaloBin Non-Halogenated Solvent Waste (Carboy) NonHalo->NonHaloBin AqBin Aqueous Chemical Waste (No Drain Disposal) Aqueous->AqBin Check pH

Caption: Segregation logic flow. Note that solid waste is preferred for incineration efficiency; do not dissolve solids solely for disposal.

Step-by-Step Disposal Protocol

Phase A: Preparation & PPE

Goal: Prevent exposure and cross-contamination.

  • Don PPE: Nitrile gloves (double-gloving recommended for solids to prevent wrist exposure), lab coat, and safety glasses.

  • Ventilation: Perform all waste transfers inside a certified chemical fume hood.

  • Container Inspection: Ensure the receiving waste container is compatible (HDPE is standard and safe for this acid). Verify the container is not bulging or leaking.

Phase B: Solid Waste (Pure Compound/Contaminated Solids)

Applicability: Expired reagents, weighing paper, contaminated gloves, spill cleanup debris.

  • Primary Containment: Place the solid indazole derivative into a clear, sealable plastic bag (e.g., Ziploc).

  • Labeling: Write the full chemical name on the bag. Do not use formulas or abbreviations.

  • Transfer: Place the sealed bag into the Solid Organic Waste drum.

  • Closure: Secure the drum lid immediately after addition.

Phase C: Liquid Waste (Reaction Mixtures/HPLC Effluent)

Applicability: Compound dissolved in DMSO, Methanol, or DCM.

  • Identify Solvent: Determine if the primary solvent is Halogenated or Non-Halogenated.

  • Compatibility Check: Ensure the waste carboy does not contain strong bases (e.g., Sodium Hydroxide waste). Mixing this carboxylic acid with bases will generate heat (exotherm).

  • Funneling: Use a funnel with a lid/latch mechanism to minimize evaporation.

  • Transfer: Pour slowly to avoid splashing.

  • Log Entry: Immediately update the waste log attached to the container. Record "3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid" and the approximate concentration/mass.

Spill Contingency & Neutralization[2]

In the event of a benchtop spill, rapid containment prevents migration to floor drains or HVAC intakes.

Dry Spill (Powder)
  • Isolate: Inform nearby personnel.

  • Dampen: Cover the powder gently with a paper towel dampened with water (or inert oil if water-reactive, though water is safe here) to prevent dust generation.

  • Collect: Scoop up the material using a dustpan or stiff card.

  • Disposal: Treat collected material as Solid Hazardous Waste (Phase B above).

  • Surface Clean: Wipe the area with soap and water.

Wet Spill (Solution)
  • Absorb: Use universal absorbent pads or vermiculite.

  • Neutralize (Optional but Recommended for Large Spills):

    • Since the compound is acidic, a weak base like Sodium Bicarbonate (NaHCO₃) can be applied to the spill area after bulk liquid removal.

    • Observation: Look for bubbling (CO₂ release). Once bubbling stops, the acid is neutralized.

  • Collect: Scoop absorbent material into a bag. Label as "Spill Debris: Indazole Acid + Solvent."

Regulatory Context & Compliance (US/Global Standards)

Understanding the "Why" ensures long-term compliance.

  • RCRA Status (USA): This specific CAS is generally not a P-listed or U-listed waste [1]. However, it is a "Characteristic Waste" if mixed with ignitable solvents (D001).

  • Drain Disposal Ban: Under the Clean Water Act and local POTW (Publicly Owned Treatment Works) regulations, organic heterocycles with low biodegradability must never be poured down the sink [2].

  • EPA Waste Codes:

    • If pure: Non-Regulated Chemical Waste (marked for Incineration).

    • If in Acetone/Methanol: D001 (Ignitable).

    • If in DCM: F002 (Spent Halogenated Solvent).

Compliance Checklist (Self-Validation)

References

  • Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide for Researchers. ACS Center for Lab Safety. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Available at: [Link]

  • PubChem. Indazole-5-carboxylic acid (Analogous Structure Safety Data). National Library of Medicine. Available at: [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid

Core Directive: Operational Autonomy & Risk Profile 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid is a bifunctional heterocyclic building block commonly used as a scaffold in the synthesis of kinase inhibitors and rece...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Operational Autonomy & Risk Profile

3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid is a bifunctional heterocyclic building block commonly used as a scaffold in the synthesis of kinase inhibitors and receptor modulators. Its dual functionality—an acidic carboxylic moiety and a primary alcohol—makes it a versatile but chemically distinct substrate requiring specific handling protocols.

While specific toxicological data for this precise derivative may be limited in public repositories, Structure-Activity Relationship (SAR) analysis of the indazole class dictates that this compound be treated as a Bioactive Irritant with potential for respiratory sensitization.

The Golden Rule of Handling: Treat this compound as a Category 3 Irritant (H335/H315/H319) with a default assumption of Acute Toxicity (Oral) Category 4 . Do not rely solely on the absence of a "Danger" signal word; the fine particulate nature of this carboxylic acid poses a significant inhalation risk during weighing and transfer.

Risk Assessment & Hazard Identification (GHS Standards)

This section synthesizes data from analogous indazole-5-carboxylic acid derivatives to establish a prudent safety baseline.

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation 2H315: Causes skin irritation.[1]WARNING
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation.[1][2][3][4][5]WARNING
STOT - Single Exposure 3H335: May cause respiratory irritation.[1][2]WARNING
Acute Toxicity (Oral) 4 (Inferred)H302: Harmful if swallowed.[4][5]WARNING

Physicochemical Risks:

  • Dust Explosion Potential: Like many fine organic acids, high concentrations of airborne dust can be combustible.

  • Solubility Profile: Poorly soluble in water and non-polar solvents (Hexane/DCM). Highly soluble in DMSO, DMF, and Methanol . Operational Note: Use Methanol or Ethanol for decontamination/cleaning, not water.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard PPE" to specific barrier requirements based on permeation resistance and task duration.

Tier 1: Standard Handling (Weighing < 1g, Solution Transfer)
ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Permeation Defense: Indazole derivatives in solution (especially DMSO) can permeate thin latex. Nitrile offers superior resistance to the organic solvents used to dissolve this compound.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Particulate Seal: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a complete seal against airborne dust.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Engineering Control: Primary defense. If working outside a hood (not recommended), an N95/P2 respirator is the absolute minimum requirement.
Body Lab Coat (Buttoned, Cotton/Poly Blend) Coverage: Must cover the neck and extend to the knees. Synthetic fibers (nylon) should be avoided due to static generation which disperses the powder.
Tier 2: High Exposure (Synthesis Scale-up > 10g, Spill Cleanup)
  • Respiratory: Half-face respirator with P100 (HEPA) + Organic Vapor cartridges (Yellow/Magenta band).

  • Hands: Extended cuff Nitrile (outer) over Laminate film/Silver Shield (inner) if dissolving in penetrating solvents like DMF.

  • Body: Disposable Tyvek® sleeves or full coveralls to prevent powder accumulation on reusable lab coats.

Operational Handling Protocol

Phase 1: Weighing & Transfer
  • Static Control: This solid is prone to static charge.[6] Use an antistatic gun or ionizer bar inside the balance enclosure to prevent "flying powder."

  • The "Tap & Wait" Method:

    • Open the container only inside a certified chemical fume hood.

    • Tap the container gently on the benchtop to settle contents before unscrewing the cap.

    • Use a disposable antistatic spatula . Do not use metal spatulas if the compound is being used for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), as trace metal contamination can affect reaction yields.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent (e.g., Methanol, DMF) slowly down the side of the reaction vessel to minimize aerosolization of the dry powder.

  • Incompatibility Check: Avoid contact with Strong Oxidizing Agents (e.g., KMnO4, concentrated peroxides). The hydroxymethyl group is susceptible to uncontrolled oxidation.

Phase 3: Waste Disposal
  • Solid Waste: Dispose of contaminated paper towels, gloves, and solid residue in a Hazardous Solid Waste container labeled "Toxic/Irritant Organic Solid."

  • Liquid Waste: Collect reaction mixtures in Non-Halogenated Organic Waste (unless halogenated solvents were used).

  • Container Deactivation: Rinse empty reagent bottles with Methanol before disposing of glass. Do not rinse with water initially, as the compound may precipitate and clog drains.

Visualizations & Workflows

Diagram 1: Safe Handling Workflow

This flowchart illustrates the critical decision points from storage to reaction setup, ensuring containment at every step.

HandlingWorkflow Start Start: Retrieve Chemical CheckPPE Verify PPE: Double Nitrile, Goggles, Lab Coat Start->CheckPPE HoodCheck Fume Hood Check: Velocity > 80 fpm? CheckPPE->HoodCheck Weighing Weighing Procedure: Use Antistatic Spatula Inside Hood/Enclosure HoodCheck->Weighing Yes Stop Stop: Unsafe Conditions HoodCheck->Stop No (Notify EHS) Solvent Solvent Addition: Add Solvent Slowly to Solid Weighing->Solvent Cleanup Decontamination: Wipe surfaces with Methanol Solvent->Cleanup

Caption: Operational workflow for handling 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid, emphasizing engineering controls.

Diagram 2: Spill Response Decision Tree

A logical guide for immediate response to accidental release.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Spill Type->Dry Solid Wet Solution Spill Type->Wet Liquid ActionDry 1. Cover with wet paper towel (Methanol) 2. Scoop into bag 3. Do NOT sweep (Dust risk) Dry->ActionDry ActionWet 1. Absorb with Vermiculite/Pads 2. Place in sealed bag 3. Clean surface with Ethanol Wet->ActionWet Disposal Label as Hazardous Waste Notify Lab Manager ActionDry->Disposal ActionWet->Disposal

Caption: Immediate response protocol for dry vs. wet spills, prioritizing dust containment.

Emergency Response (First Aid)

  • Inhalation: Move victim to fresh air immediately.[4][5][6][7][8] If breathing is difficult, oxygen should be administered by trained personnel. Mechanism: Indazole dust can cause bronchospasm in sensitized individuals.

  • Eye Contact: Rinse cautiously with water for 15 minutes .[3][5][6][7] Lift eyelids to ensure removal of trapped particulate. Note: The carboxylic acid moiety is acidic; immediate dilution is critical to prevent corneal etching.

  • Skin Contact: Wash with soap and water.[1][2] Do not use ethanol on skin, as it may increase transdermal absorption of the compound.

References

  • PubChem. 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Fine Powders. [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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